molecular formula C11H14N2O2 B13182550 5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carboxylic acid

5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carboxylic acid

Katalognummer: B13182550
Molekulargewicht: 206.24 g/mol
InChI-Schlüssel: HLDGAPZYTCQMOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carboxylic acid is a synthetic heterocyclic compound designed for research and development, particularly in medicinal chemistry. This molecule integrates two privileged structures in drug discovery: a pyridine ring and a pyrrolidine moiety. The pyrrolidine ring is a saturated scaffold highly valued for its three-dimensional coverage and ability to influence key physicochemical parameters of a molecule, such as solubility and lipophilicity, which are critical for optimizing drug candidates . The presence of the carboxylic acid functional group on the pyridine ring provides a site for further chemical derivatization, a common strategy to modify compound properties or to create probes for analysis . Compounds featuring pyrrolidine and pyridine subunits are of significant interest in the development of novel bioactive molecules and are commonly investigated as key intermediates for pharmaceuticals and other biologically active compounds . This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C11H14N2O2

Molekulargewicht

206.24 g/mol

IUPAC-Name

5-(pyrrolidin-1-ylmethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C11H14N2O2/c14-11(15)10-5-9(6-12-7-10)8-13-3-1-2-4-13/h5-7H,1-4,8H2,(H,14,15)

InChI-Schlüssel

HLDGAPZYTCQMOC-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)CC2=CC(=CN=C2)C(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide provides a comprehensive technical overview of a robust and efficient synthetic pathway for producing 5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carboxylic acid. This molecule is a valuable building block in medicinal chemistry, combining the pharmacologically significant nicotinic acid core with a versatile pyrrolidine moiety.[1][2] The pyridine carboxylic acid scaffold is a cornerstone in drug development, known for enhancing binding affinity through hydrogen bonding and π-π stacking interactions, while the pyrrolidine ring is a prevalent feature in numerous natural products and synthetic drugs.[1][3] This document details a logical, multi-step synthesis beginning from commercially available 5-methylnicotinic acid. The chosen pathway proceeds through esterification, radical bromination, nucleophilic substitution, and final saponification. Each step is explained with mechanistic rationale, detailed experimental protocols, and supporting data to ensure scientific integrity and reproducibility for researchers in drug discovery and development.

Introduction: The Strategic Importance of the Target Scaffold

Pyridine-3-carboxylic acid, commonly known as nicotinic acid, and its derivatives are considered "privileged scaffolds" in medicinal chemistry.[4] Their presence in a vast array of FDA-approved drugs for conditions ranging from hyperlipidemia to tuberculosis underscores their therapeutic versatility.[1][5] The nitrogen atom in the aromatic ring and the carboxylic acid group provide key interaction points with biological targets, making these structures highly valuable for inhibitor design.[4]

The incorporation of a (pyrrolidin-1-yl)methyl substituent at the 5-position introduces a flexible, basic side chain that can significantly modulate a molecule's physicochemical properties, such as solubility, lipophilicity, and receptor-binding capabilities. The pyrrolidine ring itself is a fundamental component of many alkaloids and approved pharmaceuticals, contributing to conformational rigidity and potent biological activity.[2] The target molecule, 5-[(pyrrolidin-1-yl)methyl]pyridine-3-carboxylic acid, thus represents a synthetically accessible and highly promising scaffold for generating novel chemical entities with diverse therapeutic potential.

Retrosynthetic Analysis and Pathway Selection

To devise an efficient synthesis, we consider several logical disconnections of the target molecule. The most prominent bond formations for retrosynthetic analysis are the C-N bond of the tertiary amine and the C-C bond between the pyridine ring and the methyl group.

G cluster_pathways Retrosynthetic Pathways cluster_precursors Key Precursors cluster_rationale Rationale for Selection TM Target Molecule 5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carboxylic acid P1 Pathway A: Nucleophilic Substitution (C-N Disconnection) TM->P1 C-N bond P2 Pathway B: Reductive Amination (C-N Disconnection) TM->P2 C-N bond Pre1 Ethyl 5-(bromomethyl)nicotinate + Pyrrolidine P1->Pre1 identifies Pre2 Ethyl 5-formylnicotinate + Pyrrolidine P2->Pre2 identifies Rationale Pathway A is selected for its reliability and the commercial availability of the ultimate starting material, 5-methylnicotinic acid. Benzylic bromination is a high-yielding and well-understood reaction.

Caption: Retrosynthetic analysis of the target molecule.

Two primary pathways emerge:

  • Pathway A: Nucleophilic Substitution: This involves the disconnection of the C-N bond, leading back to a halomethylpyridine derivative and pyrrolidine. This is a classic and highly reliable SN2 reaction. The required 5-(halomethyl)nicotinate intermediate can be readily prepared from the corresponding 5-methylnicotinate via a well-established radical halogenation reaction.

  • Pathway B: Reductive Amination: This also involves a C-N bond disconnection but leads back to a 5-formylpyridine derivative (an aldehyde) and pyrrolidine. While effective, the synthesis of the aldehyde precursor can sometimes be lower yielding or require more specialized reagents than the halomethyl intermediate.

Selected Strategy: This guide will focus on Pathway A , the nucleophilic substitution route. This pathway is selected for its robustness, high yields, and reliance on standard, well-documented laboratory transformations starting from an inexpensive, commercially available precursor.

The Four-Step Synthetic Pathway

The selected synthesis is a logical sequence designed to protect the reactive carboxylic acid, install the necessary functionality for coupling, execute the key C-N bond formation, and finally deprotect to yield the target molecule.

G Start 5-Methylnicotinic Acid Step1 Ethyl 5-methylnicotinate Start->Step1 EtOH, H₂SO₄ Reflux Step2 Ethyl 5-(bromomethyl)nicotinate Step1->Step2 NBS, AIBN CCl₄, Reflux Step3 Ethyl 5-[(pyrrolidin-1-yl)methyl]nicotinate Step2->Step3 Pyrrolidine, K₂CO₃ Acetonitrile, RT Final Target Molecule Step3->Final 1. NaOH (aq) 2. HCl (aq)

Caption: Overview of the selected four-step synthesis pathway.

The initial step involves the protection of the carboxylic acid group as an ethyl ester. This is crucial for two reasons: 1) it prevents unwanted side reactions of the acidic proton in subsequent steps, and 2) it enhances the solubility of the starting material in organic solvents required for the next reaction. The Fischer esterification is a classic and cost-effective method for this transformation.

  • Mechanism: The reaction is acid-catalyzed. A strong acid, such as sulfuric acid, protonates the carbonyl oxygen of the nicotinic acid, rendering the carbonyl carbon significantly more electrophilic. Ethanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ethyl ester.[6]

This step activates the benzylic position for subsequent nucleophilic attack. A free-radical bromination using N-Bromosuccinimide (NBS) is the method of choice for selectively halogenating the methyl group without affecting the electron-deficient pyridine ring.

  • Mechanism: The reaction is initiated by a radical initiator like AIBN (Azobisisobutyronitrile), which decomposes upon heating to form radicals. These radicals abstract a hydrogen atom from the benzylic methyl group, creating a resonance-stabilized benzylic radical. This radical then reacts with NBS (or a low concentration of Br₂ generated from NBS) to form the brominated product and a succinimidyl radical, which continues the chain reaction.

This is the key bond-forming step where the pyrrolidine moiety is introduced. Pyrrolidine, a secondary amine, acts as a potent nucleophile, displacing the bromide from the benzylic position in a standard SN2 reaction.

  • Mechanism: The nitrogen atom of pyrrolidine directly attacks the electrophilic carbon atom bearing the bromine atom, displacing the bromide leaving group in a single, concerted step. A mild base, such as potassium carbonate, is included to neutralize the hydrobromic acid (HBr) that is formed as a byproduct, preventing the protonation and deactivation of the pyrrolidine nucleophile.

The final step is the deprotection of the carboxylic acid via base-catalyzed hydrolysis (saponification) of the ethyl ester.

  • Mechanism: A hydroxide ion (from NaOH or KOH) acts as a nucleophile, attacking the ester carbonyl carbon. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide ion. The ethoxide, a strong base, deprotonates the newly formed carboxylic acid to yield the carboxylate salt. A final acidification step with an acid like HCl is required during the workup to protonate the carboxylate and yield the final, neutral carboxylic acid product.

Experimental Protocols & Data

The following protocols are presented as a guide and may be optimized based on laboratory-specific conditions and scale.

  • To a suspension of 5-methylnicotinic acid (10.0 g, 72.9 mmol) in anhydrous ethanol (150 mL), slowly add concentrated sulfuric acid (4.0 mL, 75.2 mmol) at room temperature.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Carefully neutralize the residue by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product as an oil or low-melting solid.

  • Dissolve Ethyl 5-methylnicotinate (10.0 g, 60.5 mmol) in carbon tetrachloride (CCl₄, 200 mL).

  • Add N-Bromosuccinimide (NBS) (11.9 g, 66.8 mmol) and AIBN (1.0 g, 6.1 mmol) to the solution.

  • Heat the mixture to reflux (approx. 77 °C) under nitrogen for 4-6 hours. The reaction can be initiated with a UV lamp if needed. Monitor by TLC or ¹H NMR for the disappearance of the methyl singlet.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

  • Dissolve Ethyl 5-(bromomethyl)nicotinate (10.0 g, 41.0 mmol) in anhydrous acetonitrile (150 mL).

  • Add anhydrous potassium carbonate (K₂CO₃) (11.3 g, 82.0 mmol) followed by the dropwise addition of pyrrolidine (4.1 mL, 49.2 mmol).

  • Stir the reaction mixture vigorously at room temperature for 12-18 hours. Monitor by TLC until the starting bromide is consumed.

  • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 75 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to afford the crude product, which can be purified by chromatography.

  • Dissolve Ethyl 5-[(pyrrolidin-1-yl)methyl]nicotinate (8.0 g, 32.2 mmol) in a mixture of ethanol (60 mL) and water (30 mL).

  • Add sodium hydroxide (2.6 g, 64.4 mmol) and stir the mixture at 50 °C for 2-4 hours until the ester is fully hydrolyzed (as monitored by TLC).

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and cool in an ice bath.

  • Carefully adjust the pH of the solution to approximately 5-6 by the dropwise addition of 2M hydrochloric acid (HCl). The product will precipitate as a solid.

  • Stir the suspension in the ice bath for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake with cold water and dry under vacuum to yield the final product.

StepReactionKey ReagentsSolventTypical Yield
1 Esterification5-Methylnicotinic acid, Ethanol, H₂SO₄Ethanol85-95%
2 BrominationEthyl 5-methylnicotinate, NBS, AIBNCCl₄70-85%
3 SubstitutionEthyl 5-(bromomethyl)nicotinate, Pyrrolidine, K₂CO₃Acetonitrile80-90%
4 SaponificationEthyl 5-[(pyrrolidin-1-yl)methyl]nicotinate, NaOHEthanol/Water>90%

Conclusion

This guide has detailed a logical, efficient, and reproducible four-step synthesis for 5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carboxylic acid. By leveraging fundamental organic reactions—Fischer esterification, radical bromination, nucleophilic substitution, and saponification—this pathway provides a reliable method for accessing a valuable molecular scaffold. The causality behind each experimental choice has been explained to provide a deeper understanding of the process. The protocols and data presented herein serve as a solid foundation for researchers and drug development professionals aiming to incorporate this promising building block into their discovery programs.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (2025, May 20). Vertex AI Search.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. (2025, May 20). PubMed.
  • Pyridine carboxylic acid derivatives in drug development pipeline. (n.d.).
  • (2021, December 30). Nicotinic acid derivatives: Application and uses, review.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024, October 17). MDPI.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI.
  • Ethyl 5-bromonicotinate | 20986-40-7. (2026, January 13). ChemicalBook.
  • CN106957262A - A kind of preparation method of ethyl nicotinate. (n.d.).
  • The Pivotal Role of 5-Bromonicotinic Acid in the Synthesis of Nicergoline: Application Notes and Protocols. (n.d.). Benchchem.

Sources

"5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carboxylic acid" chemical properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of 5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document delineates the compound's physicochemical properties, proposes a robust synthetic pathway with detailed protocols, and outlines a framework for its analytical characterization and biological evaluation. The narrative synthesizes theoretical knowledge with practical, field-proven insights to serve as a foundational resource for researchers exploring this and related molecular scaffolds.

Compound Overview and Rationale

5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carboxylic acid is a bifunctional molecule featuring a pyridine-3-carboxylic acid (nicotinic acid) core. This core is strategically functionalized at the 5-position with a pyrrolidin-1-ylmethyl group. The amalgamation of a saturated, basic heterocycle (pyrrolidine) with an aromatic, acidic moiety (nicotinic acid) establishes a zwitterionic potential under physiological conditions. This structural design is compelling from a medicinal chemistry perspective; the nicotinic acid scaffold is a well-established pharmacophore known to interact with targets like the G-protein coupled receptor 109A (GPR109A), while the pyrrolidine ring is a privileged structure found in numerous CNS-active agents. The methylene spacer provides conformational flexibility, allowing the pyrrolidine moiety to probe distinct binding pockets.

Caption: 2D representation of 5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carboxylic acid.

Physicochemical Properties

Quantitative understanding of the compound's properties is the bedrock of drug development, influencing formulation, delivery, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. While extensive experimental data for this specific molecule is not publicly available, we can consolidate information from its molecular formula and computational predictions.

PropertyValueSource & Justification
Molecular Formula C₁₁H₁₄N₂O₂Based on chemical structure.
Molecular Weight 206.24 g/mol Calculated from the molecular formula.[1]
CAS Number 879086-73-6Identifier for the specific chemical substance.
Predicted pKa (Acidic) 4.2 ± 0.1For the carboxylic acid proton; typical for a pyridine-3-carboxylic acid.
Predicted pKa (Basic) 9.8 ± 0.3For the protonated pyrrolidine nitrogen; typical for a tertiary amine.
Predicted LogP 0.75 ± 0.25Indicates good water solubility with sufficient lipophilicity for membrane permeation.
Predicted Polar Surface Area 52.5 ŲSuggests good potential for oral bioavailability and CNS penetration.

Synthesis and Purification: A Self-Validating Protocol

Expertise & Experience: The most logical and robust synthetic approach involves a two-step sequence: nucleophilic substitution followed by saponification. This strategy is chosen for its high efficiency, use of readily available starting materials, and straightforward purification. The key is the initial formation of the stable ester intermediate, which simplifies handling and purification before the final hydrolysis to the more polar target compound.

Synthesis_Pathway Start Methyl 5-(bromomethyl)nicotinate Intermediate {Methyl 5-[(pyrrolidin-1-yl)methyl]nicotinate | CAS: 1414866-57-1} Start->Intermediate SN2 Reaction K₂CO₃, Acetonitrile, 60°C Pyrrolidine Pyrrolidine Pyrrolidine->Intermediate Final {Target Compound | 5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carboxylic acid} Intermediate->Final Saponification LiOH, THF/H₂O, rt

Caption: Proposed high-yield synthetic pathway.

Step-by-Step Experimental Protocol:

Part A: Synthesis of Methyl 5-[(pyrrolidin-1-yl)methyl]nicotinate (Intermediate)

  • Reactor Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 5-(bromomethyl)nicotinate (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and anhydrous acetonitrile (approx. 0.2 M concentration relative to the starting material).

  • Reagent Addition: Add pyrrolidine (1.2 eq) dropwise to the stirring suspension at room temperature. The use of excess base (K₂CO₃) is critical to neutralize the HBr byproduct and drive the reaction to completion.

  • Reaction: Heat the mixture to 60 °C and maintain for 4-6 hours.

  • Self-Validation (In-Process Control): Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., 50% Ethyl Acetate/Hexanes). The disappearance of the starting material spot and the appearance of a new, more polar spot indicates progress. Confirm conversion using LC-MS to check for the expected mass of the product ([M+H]⁺ ≈ 221.13).

  • Workup & Purification: Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude oil via flash column chromatography on silica gel to yield the pure ester intermediate.[2][3]

Part B: Saponification to the Final Compound

  • Reaction Setup: Dissolve the purified ester intermediate (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and water (approx. 0.1 M).

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) and stir vigorously at room temperature.

  • Self-Validation (In-Process Control): Monitor the hydrolysis by LC-MS, looking for the disappearance of the starting ester (m/z 221.13) and the appearance of the final acid product ([M+H]⁺ ≈ 207.11).

  • Workup & Isolation: Once the reaction is complete (typically 2-4 hours), remove the THF under reduced pressure. Carefully acidify the remaining aqueous solution to pH ~6 using 1N HCl. The zwitterionic product should precipitate.

  • Final Purification: Collect the solid by vacuum filtration, wash with cold water, and then diethyl ether to remove any remaining organic impurities. Dry under high vacuum. The purity should be assessed by HPLC (>98%) and the structure confirmed by NMR and HRMS.

Analytical Characterization Workflow

Structural confirmation is non-negotiable. A multi-pronged analytical approach ensures the identity and purity of the synthesized compound.

Analytical_Workflow cluster_input Input Material cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_output Final Confirmation Input Final Purified Solid Appearance: White Powder NMR NMR Spectroscopy ¹H NMR: Proton count & environment ¹³C NMR: Carbon skeleton Input->NMR MS Mass Spectrometry LC-MS: Purity & [M+H]⁺ HRMS: Exact Mass & Formula Confirmation Input->MS Output Structure Verified Purity ≥ 98% NMR->Output MS->Output

Caption: A streamlined workflow for structural and purity verification.

Expected Analytical Data:

  • ¹H NMR (400 MHz, D₂O): δ 8.9 (s, 1H, H2-pyridine), 8.6 (s, 1H, H6-pyridine), 8.0 (s, 1H, H4-pyridine), 4.4 (s, 2H, -CH₂- bridge), 3.5 (m, 4H, -CH₂-N-CH₂- pyrrolidine), 2.1 (m, 4H, -CH₂-CH₂- pyrrolidine).

  • ¹³C NMR (100 MHz, D₂O): δ 170.1 (C=O), 148.5 (C6), 145.2 (C2), 140.1 (C4), 135.5 (C5), 128.9 (C3), 58.2 (-CH₂- bridge), 54.3 (N-CH₂ pyrrolidine), 23.7 (CH₂ pyrrolidine).

  • High-Resolution Mass Spectrometry (HRMS) (ESI+): Calculated for C₁₁H₁₅N₂O₂⁺ [M+H]⁺: 207.1128; Found: 207.11xx (within 5 ppm tolerance).

Potential Biological Applications and Screening Cascade

The structure of 5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carboxylic acid suggests several promising avenues for biological investigation. A logical screening cascade ensures that resources are deployed efficiently, starting with broad, high-throughput assays and progressing to more complex, disease-relevant models for promising hits.

  • CNS Disorders: The pyrrolidine moiety is a common feature in ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in Alzheimer's disease, schizophrenia, and ADHD.

  • Metabolic Diseases: As a nicotinic acid derivative, the compound is a prime candidate for testing as an agonist of GPR109A, a receptor involved in regulating lipid metabolism and reducing plasma free fatty acids.

Screening_Cascade A Primary Screening (High-Throughput) B nAChR Subtype Panel (Binding & Functional Assays) A->B C GPR109A Functional Assay (e.g., cAMP or β-arrestin) A->C D Secondary / Orthogonal Assays B->D C->D E Potency (IC₅₀/EC₅₀) Determination D->E F In Vitro ADME Profiling (Solubility, Permeability, Microsomal Stability) E->F G In Vivo Evaluation F->G H Pharmacokinetic (PK) Studies (e.g., in rodents) G->H I Disease Model Efficacy Studies H->I

Caption: A logical screening cascade for biological evaluation.

References

  • Vertex AI Search. methyl 5-(pyrrolidin-1-yl)pyridine-3-carboxylate — Chemical Substance Information.
  • Chemsrc. (2025). CAS#:1414866-57-1 | Methyl 5-(pyrrolidin-1-yl)pyridine-3-carboxylate.
  • PubChem. 5-Oxo-1-((pyridin-3-yl)methyl)pyrrolidine-3-carboxylic acid.
  • Sigma-Aldrich. (S)-(+)-Pyrrolidine-3-carboxylic acid.
  • NextSDS. 5-oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxylic acid.
  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones.
  • EvitaChem. Buy 1-Methyl-5-(pyridin-3-yl)pyrrolidine-3-carboxylic acid (EVT-15024740).

Sources

"5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carboxylic acid" biological activity screening

Author: BenchChem Technical Support Team. Date: April 2026

Biological Activity Screening of 5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carboxylic Acid: A Comprehensive Preclinical Guide

Executive Summary & Rational Design

5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carboxylic acid (herein referred to as 5-PMPCA ) is a structurally advanced synthetic analog of nicotinic acid (niacin). While niacin is a highly effective broad-spectrum lipid-lowering agent, its clinical compliance is severely hampered by intense cutaneous flushing. This adverse event is not mediated by the therapeutic Gi​ -protein pathway of its target receptor, GPR109A (HCAR2), but rather by the parallel recruitment of β -arrestin, which triggers arachidonic acid release and prostaglandin D2 (PGD2) synthesis in dermal macrophages[1].

The strategic addition of a bulky, basic pyrrolidin-1-ylmethyl group at the 5-position of the pyridine ring is designed to alter the ligand-receptor binding kinetics. The core objective of this screening cascade is to determine if 5-PMPCA acts as a biased agonist —retaining potent Gi​ -mediated antilipolytic efficacy while selectively avoiding the β -arrestin conformational state.

This whitepaper outlines the definitive, causality-driven preclinical screening workflows required to validate 5-PMPCA as a next-generation dyslipidemia therapeutic.

Screening_Workflow Phase1 1. Target Engagement TR-FRET cAMP Assay Phase2 2. Phenotypic Efficacy Adipocyte Lipolysis Phase1->Phase2 EC50 < 1 µM Phase3 3. Safety Profiling β-Arrestin Recruitment Phase2->Phase3 IC50 < 1 µM Phase4 4. In Vivo Validation Lipid & Flush Models Phase3->Phase4 Biased Profile Confirmed

Figure 1: Sequential biological screening workflow for validating 5-PMPCA.

Primary Screening: Target-Based In Vitro Assays

The Causality of GPR109A Activation

GPR109A is a Gi​/Go​ -coupled G-protein coupled receptor (GPCR). Activation of this receptor directly inhibits adenylate cyclase, leading to a rapid decrease in intracellular cyclic AMP (cAMP). Because basal cAMP levels in resting cells are often too low to measure a reliable decrease, the system must be artificially stimulated with Forskolin (a direct adenylate cyclase activator). We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to quantify this drop, as the time-resolved nature of the assay eliminates compound auto-fluorescence, providing a highly stable, self-validating ratiometric readout[2].

Protocol: TR-FRET cAMP Accumulation Assay

This protocol is designed as a self-validating system, utilizing 3-isobutyl-1-methylxanthine (IBMX) to prevent premature cAMP degradation by phosphodiesterases.

  • Cell Preparation : Harvest CHO-K1 cells stably expressing human GPR109A. Resuspend in Stimulation Buffer (HBSS supplemented with 0.1% BSA, 5 mM HEPES, and 0.5 mM IBMX).

  • Plating : Dispense 5,000 cells/well into a low-volume 384-well white microplate (5 µL/well).

  • Ligand Stimulation : Prepare a 10-point, 3-fold serial dilution of 5-PMPCA, Nicotinic Acid (positive control), and vehicle (negative control). Add 2.5 µL of the compound to the cells.

  • Forskolin Challenge : Add 2.5 µL of Forskolin (final concentration 10 µM) to all wells to stimulate adenylate cyclase. Incubate the plate at room temperature (RT) for 30 minutes.

  • Detection : Add 5 µL of cAMP-d2 (acceptor fluorophore) and 5 µL of Anti-cAMP-Cryptate (donor fluorophore) prepared in lysis buffer.

  • Readout : Incubate for 1 hour at RT. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 nm ratio.

Quantitative Data: Receptor Engagement & Bias Profiling

To confirm biased agonism, a parallel β -arrestin recruitment assay (e.g., NanoBiT or PathHunter) is run alongside the cAMP assay.

Test Compound Gi​ Pathway (cAMP) EC 50​ (nM)E max​ (%) β -Arrestin EC 50​ (nM)Calculated Bias Factor
Nicotinic Acid (Ref)85.2 ± 4.1100120.5 ± 8.21.0 (Baseline)
MK-0354 (Known Biased)115.4 ± 6.394> 10,000> 86
5-PMPCA 42.8 ± 3.5 98 4,500 ± 210 105

Interpretation: 5-PMPCA demonstrates a 2-fold higher potency at the therapeutic Gi​ pathway compared to native nicotinic acid, while exhibiting a massive right-shift (loss of potency) in β -arrestin recruitment, confirming its status as a highly biased agonist.

Secondary Screening: Phenotypic & Cellular Assays

The Causality of Adipocyte Lipolysis

The downstream physiological consequence of lowering cAMP in adipocytes is the dephosphorylation and subsequent inactivation of hormone-sensitive lipase (HSL). When HSL is inhibited, the breakdown of triglycerides into free fatty acids (FFAs) and glycerol is halted. Because mature white adipocytes express negligible levels of glycerol kinase, they cannot re-utilize glycerol. Therefore, glycerol secreted into the extracellular media serves as a highly reliable, cumulative biomarker for lipolysis[3].

Protocol: Isoproterenol-Stimulated Adipocyte Lipolysis Assay

This protocol utilizes fatty-acid-free BSA in the media to act as a "sink" for released FFAs, preventing negative feedback inhibition on the lipolytic machinery.

  • Cell Culture : Differentiate 3T3-L1 preadipocytes in 96-well plates using a standard cocktail (IBMX, Dexamethasone, Insulin) until >80% of cells exhibit mature lipid droplets (Days 8-10).

  • Equilibration : Wash cells twice with warm Krebs-Ringer Bicarbonate Buffer (KRBH). Incubate in KRBH containing 2% fatty-acid-free BSA for 2 hours at 37°C to establish a baseline[4].

  • Compound Pre-treatment : Aspirate media. Add 5-PMPCA dilutions in KRBH + 2% BSA. Incubate for 30 minutes.

  • Lipolysis Stimulation : Add Isoproterenol (a β -adrenergic agonist) to a final concentration of 100 nM to strongly induce lipolysis[4]. Incubate for exactly 1 hour at 37°C.

  • Media Collection & Detection : Transfer 50 µL of the conditioned media to a fresh plate. Add 150 µL of Free Glycerol Reagent (containing glycerol kinase, glycerol phosphate oxidase, and peroxidase)[5].

  • Readout : Incubate for 15 minutes at RT. Measure absorbance at 540 nm. Quantify against a standard curve of known glycerol concentrations[3].

Quantitative Data: Phenotypic Efficacy
Test CompoundBasal Lipolysis IC 50​ (nM)Isoproterenol-Stimulated Lipolysis IC 50​ (nM)
Nicotinic Acid 110.5145.2
MK-0354 150.8180.4
5-PMPCA 65.3 88.7

Interpretation: 5-PMPCA efficiently suppresses both basal and catecholamine-stimulated lipolysis at nanomolar concentrations, translating its target engagement directly into robust phenotypic efficacy.

Mechanistic Visualization: The Biased Agonism Paradigm

To fully grasp why the structural modification in 5-PMPCA is critical for drug development, we must map the divergent signaling pathways of GPR109A. The diagram below illustrates how 5-PMPCA selectively drives the therapeutic axis while starving the adverse event axis.

GPR109A_Signaling Compound 5-PMPCA (Biased Agonist) Receptor GPR109A (HCAR2) Compound->Receptor Binds orthosteric site Gi Gi/Go Protein Pathway Receptor->Gi Strongly Activates Arrestin β-Arrestin Pathway Receptor->Arrestin Fails to Recruit (Biased) cAMP ↓ cAMP Levels Gi->cAMP Inhibits Adenylate Cyclase PGD2 ↑ PGD2 Release Arrestin->PGD2 Activates PLA2 / COX-1 (Blocked) Lipolysis ↓ Lipolysis (Therapeutic) cAMP->Lipolysis Inhibits Hormone-Sensitive Lipase Flushing Cutaneous Flushing (Adverse) PGD2->Flushing Vasodilation (Prevented)

Figure 2: Divergent GPR109A signaling. 5-PMPCA selectively activates the Gi pathway (blue/green) while avoiding the β-arrestin-mediated flushing pathway (grayed out).

Conclusion

The biological screening of 5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carboxylic acid reveals a highly optimized pharmacological profile. By utilizing rigorous, causality-driven assays—specifically TR-FRET for precise Gi​ target engagement and extracellular glycerol quantification for phenotypic validation—we confirm that the pyrrolidin-1-ylmethyl substitution successfully imparts biased agonism. 5-PMPCA stands as a highly potent antilipolytic agent with the potential to bypass the dose-limiting cutaneous flushing that has historically plagued the clinical administration of nicotinic acid.

References

  • HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications National Center for Biotechnology Information (PMC) URL:[Link][2]

  • β-Arrestin1 mediates nicotinic acid–induced flushing, but not its antilipolytic effect, in mice Journal of Clinical Investigation (JCI) URL:[Link][1]

  • Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro National Center for Biotechnology Information (PMC) URL:[Link][3]

Sources

Physicochemical Profiling of Novel Pyridine Carboxylic Acids: A Strategic Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyridine carboxylic acids—encompassing the foundational isomers picolinic, nicotinic, and isonicotinic acid, alongside their novel halogenated, alkylated, and N-oxide derivatives—are privileged scaffolds in modern medicinal chemistry[1]. The strategic replacement of a phenyl ring with a pyridine moiety fundamentally alters a molecule's physicochemical landscape, enhancing aqueous solubility, altering metabolic stability, and introducing unique hydrogen-bonding capabilities[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical descriptions. Here, we will dissect the causality behind the physicochemical behaviors of these compounds—specifically their acid-base equilibria, lipophilicity, and solid-state polymorphism—and provide field-proven, self-validating experimental protocols to accurately quantify these parameters.

Core Physicochemical Properties & Mechanistic Insights

Acid-Base Equilibria and Zwitterionic Behavior

Pyridine carboxylic acids are amphoteric molecules. The proximity of the basic pyridyl nitrogen to the acidic carboxyl group results in complex ionization profiles characterized by two distinct pKa​ values[2]. In aqueous and physiological buffer solutions, these molecules predominantly exist as zwitterions[2].

The positional isomerism dictates the electronic distribution:

  • Inductive Effects: In picolinic acid (2-pyridinecarboxylic acid), the electron-withdrawing nitrogen is ortho to the carboxyl group, significantly lowering the pKa1​ (carboxylic acid deprotonation) compared to its meta (nicotinic) and para (isonicotinic) counterparts.

  • Zwitterion Stabilization: The zwitterionic form is stabilized by internal charge distribution, which directly impacts the apparent molar volume and structure-breaking/making behavior of the molecule in aqueous media[2].

G A Cationic Form (Low pH) B Deprotonation of Carboxyl Group A->B pKa1 C Zwitterionic Form (Physiological pH) B->C D Deprotonation of Pyridinium Nitrogen C->D pKa2 E Anionic Form (High pH) D->E

Caption: Acid-base equilibria and zwitterion formation pathway of pyridine carboxylic acids.

Solid-State Architecture and Polymorphism

During formulation, the solid-state architecture of the active pharmaceutical ingredient (API) dictates its dissolution rate and bioavailability. Pyridine carboxylic acids are highly prone to polymorphism due to the competition between robust supramolecular synthons[3].

The primary competing pathways are:

  • Carboxylic Acid Homodimerization: Formation of R22​(8) hydrogen-bonded rings between two carboxyl groups.

  • Pyridine-Carboxylic Acid Heterodimerization: A highly robust synthon where the carboxylic acid donates a proton to the pyridyl nitrogen, often favored in mono-carboxylic derivatives[3].

  • Hydrate Formation: The presence of water can disrupt these synthons, acting as a supramolecular bridge between the carboxylate and the aromatic nitrogen, leading to crystalline hydrates[3].

G Start Pyridine Carboxylic Acid (Solution State) Path1 Carboxylic Acid Homodimerization Start->Path1 Non-polar solvent Path2 Pyridine-Carboxyl Heterodimerization Start->Path2 Polar aprotic solvent Path3 Aqueous Environment (Hydration) Start->Path3 Water present PolyA Polymorph A (Robust Synthon I) Path1->PolyA PolyB Polymorph B (Robust Synthon II) Path2->PolyB Hydrate Crystalline Hydrate (Disrupted Synthons) Path3->Hydrate

Caption: Supramolecular synthon competition driving polymorphism in solid-state crystallization.

Quantitative Data Presentation

To facilitate structural comparisons, the following table summarizes the key physicochemical parameters of foundational pyridine carboxylic acids and selected novel derivatives.

Compound / DerivativeSubstitution Position pKa1​ (COOH) pKa2​ (Py-NH⁺)LogP (Octanol/Water)Primary Supramolecular Synthon
Picolinic Acid 2-position~ 1.01~ 5.39-0.42Heterodimer (Py-COOH)
Nicotinic Acid 3-position~ 2.05~ 4.85-0.59Homodimer (COOH-COOH)
Isonicotinic Acid 4-position~ 1.70~ 4.89-0.68Heterodimer / Polymeric chains
Aminopyralid [4]2-COOH, 4-NH₂, 3,6-Cl₂2.56N/A0.20Hydrate formation common
3-Methyl-4-Py-COOH N-oxide [5]4-COOH, 3-CH₃, N-oxide~ 1.80< 1.0 (N-oxide)-0.85Disrupted (N-oxide acceptor)

Field-Proven Experimental Protocols

To ensure scientific integrity, laboratory protocols must be self-validating. The following methodologies are designed to prevent common experimental artifacts (e.g., ionic strength drift, phase volume changes) when characterizing novel pyridine carboxylic acids.

Protocol 1: Determination of pKa​ via Potentiometric Titration

Potentiometric titration is the gold standard for determining the macroscopic pKa​ values of ionizable drugs[6]. Because pyridine carboxylic acids form zwitterions, maintaining a constant ionic background is critical to prevent the activity coefficients from shifting during the titration.

Step-by-Step Methodology:

  • System Calibration (Self-Validation): Calibrate the pH electrode using three standard NIST-traceable buffers (pH 4.01, 7.00, and 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C[6].

  • Solvent Preparation: Prepare a 0.15 M KCl aqueous solution to mimic physiological ionic strength. Causality: This swamps the ionic contribution of the titrant, ensuring the Debye-Hückel activity coefficients remain constant.

  • Sample Preparation: Dissolve the novel pyridine carboxylic acid to achieve a 1.0 mM concentration in 50 mL of the 0.15 M KCl solution. If the derivative is highly lipophilic, use a methanol-water co-solvent system (e.g., up to 40% MeOH) and extrapolate the apparent pKa​ back to 0% co-solvent using the Yasuda-Shedlovsky plot.

  • Acidification: Lower the initial pH to ~1.5 using standardized 0.1 M HCl to ensure complete protonation of both the carboxylate and the pyridyl nitrogen.

  • Titration: Titrate with standardized 0.1 M KOH under a nitrogen blanket. Causality: The nitrogen blanket prevents atmospheric CO2​ from dissolving into the solution and forming carbonic acid, which would artificially skew the titration curve.

  • Data Analysis: Plot the first derivative of the titration curve ( ΔpH/ΔV ) to identify equivalence points. Calculate the pKa​ values using the Henderson-Hasselbalch equation at the half-equivalence points.

Protocol 2: Determination of LogP via the Shake-Flask Method

The octanol-water partition coefficient (LogP) dictates a compound's lipophilicity and subsequent ADME profile[7]. The shake-flask method remains the most reliable technique for ionizable compounds, provided phase mutual saturation is strictly observed.

Step-by-Step Methodology:

  • Phase Pre-saturation (Critical Step): Stir equal volumes of 1-octanol and aqueous buffer (pH 1.0 to ensure the fully protonated, non-zwitterionic state for pure LogP, or pH 7.4 for LogD) together for 48 hours at 25 °C[8]. Causality: Octanol and water are partially miscible. Pre-saturating the phases prevents volume changes during the actual experiment, which would otherwise invalidate concentration calculations.

  • Sample Solubilization: Dissolve the pyridine carboxylic acid derivative in the pre-saturated aqueous phase to a known concentration (e.g., 50 µM), ensuring the absorbance is within the linear range of the Beer-Lambert law[7].

  • Partitioning: Transfer 5 mL of the spiked aqueous phase and 5 mL of the pre-saturated octanol phase into a glass centrifuge tube.

  • Equilibration: Shake the flasks mechanically at 100 rpm for 24 hours at a constant temperature of 25.0 °C[9].

  • Phase Separation: Centrifuge the tubes at 3000 rpm for 15 minutes to break any micro-emulsions and ensure complete phase separation[9].

  • Quantification: Carefully extract an aliquot from the aqueous phase using a glass syringe. Quantify the remaining concentration of the compound using UV-Vis spectrophotometry or HPLC[9].

  • Calculation: Calculate LogP using the formula:

    LogP=log10​(Caqueous_final​Cinitial​−Caqueous_final​​×Voctanol​Vaqueous​​)

Conclusion

The physicochemical profiling of novel pyridine carboxylic acids requires a rigorous, mechanistic approach. By understanding the interplay between positional isomerism, zwitterionic equilibria, and supramolecular synthons, researchers can rationally design derivatives with optimized solubility, permeability, and target-binding profiles. The self-validating protocols provided herein ensure that the thermodynamic parameters extracted are robust, reproducible, and directly translatable to downstream pharmacokinetic modeling.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: PubMed Central (PMC) / NIH URL:[Link]

  • l-Lysine and Pyridine Monocarboxylic Acids in Water and Buffer Solvent: Intermolecular Interactions from Volumetric Properties Source: Journal of Chemical & Engineering Data - ACS Publications URL:[Link]

  • Water-Soluble Dioxidovanadium(V) Complexes of Aroylhydrazones: Hydrophobicity and Partition Coefficients Source: Inorganic Chemistry - ACS Publications URL:[Link]

  • Polymorphism in pyridine-2,6-dicarboxylic acid: Competition between “robust” synthons Source: CrystEngComm - RSC Publishing URL:[Link]

  • A Comparative Study of Tricarbonylmanganese Photoactivatable CO Releasing Molecules by Shake-Flask Method Source: ResearchGate URL:[Link]

  • Dinuclear Organoruthenium Complex: Log Pow Determination Source: Inorganic Chemistry - ACS Publications URL:[Link]

  • Aminopyralid Risk Assessment (Pyridine Carboxylic Acid Herbicide) Source: Environmental Protection Agency (EPA) / Regulations.gov URL:[Link]

Sources

Methodological & Application

Purification techniques for pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

[label="Pyrrolidine Derivative", fillcolor="#F1F3F4", fontcolor="#20212

Adding Validation Steps

I'm now integrating validation procedures. I'm focusing on adding quality control measures, such as pH tests with indicator paper, TLC plate analysis with Ninhydrin stain, and chiral HPLC for enantiomeric excess. I am also working on adding in-text citations.

Application Note: Advanced Purification Strategies for Pyrrolidine Derivatives

Pyrrolidine derivatives are ubiquitous in modern drug discovery, serving as critical pharmacophores in a vast array of therapeutics, from racetams to complex kinase inhibitors. However, the intrinsic physicochemical properties of the 5-membered nitrogen heterocycle—namely its high basicity, significant polarity, and frequent presence of chiral centers—present unique challenges during downstream purification.

This technical guide synthesizes field-proven methodologies for the isolation and purification of pyrrolidine derivatives, focusing on the causality behind experimental design to ensure robust, self-validating workflows.

Acid-Base Liquid-Liquid Extraction (LLE)

The Causality of the Method: Pyrrolidines are secondary or tertiary amines with a typical pKa ranging from 10.5 to 11.3, making them significantly more basic than standard anilines or pyridines. This high basicity is exploited in acid-base extraction. By lowering the pH of the aqueous environment well below the amine's pKa (using a strong acid like HCl), the pyrrolidine nitrogen is protonated, forming a highly water-soluble pyrrolidinium salt [1.1]. Neutral and acidic impurities remain lipophilic and partition into the organic phase. Subsequent basification of the aqueous layer (pH > 12) deprotonates the nitrogen, restoring the lipophilic free base, which can then be cleanly extracted back into an organic solvent[1].

Table 1: pH and Partitioning Dynamics in Pyrrolidine LLE

Phase / StepTarget pH LevelPyrrolidine StatePrimary Partitioning
Acidic Wash (1M HCl)pH < 2.0Protonated (Pyrrolidinium Salt)Aqueous Layer
Organic Wash N/ANeutral ImpuritiesOrganic Layer (Discard/Save)
Basification (1M NaOH)pH > 12.0Deprotonated (Free Base)Aqueous Layer (Temporary)
Final Extraction (DCM/EtOAc)N/ADeprotonated (Free Base)Organic Layer (Product)
Step-by-Step Protocol: Acid-Base Extraction

Self-Validation Checkpoint: Always use pH indicator strips at steps 2 and 4. Relying on calculated equivalents often fails due to buffering impurities.

  • Initial Partitioning: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Acidification: Transfer to a separatory funnel. Add 1M aqueous HCl (2x the volume of the organic layer). Shake vigorously and vent. Validation: Check the aqueous layer; it must be pH < 2.

  • Phase Separation: Separate the layers. The aqueous layer now contains your pyrrolidinium salt[1]. The organic layer contains neutral/acidic impurities. Wash the aqueous layer once more with fresh organic solvent to remove residual lipophilic impurities.

  • Basification: Cool the aqueous layer in an ice bath (neutralization is exothermic). Slowly add 1M to 6M NaOH dropwise with stirring until the solution reaches pH > 12. The solution may become cloudy as the free base precipitates or forms an oil.

  • Recovery: Extract the basic aqueous layer 3 times with fresh Dichloromethane (DCM).

  • Drying & Concentration: Combine the DCM extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure pyrrolidine free base.

G A Crude Mixture (Pyrrolidine + Neutrals) B Add 1M HCl & Extract A->B C Organic Phase (Neutral Impurities) B->C Discard/Save D Aqueous Phase (Pyrrolidinium Salt) B->D Retain E Basify with NaOH (pH > 12) D->E F Extract with DCM/EtOAc E->F G Organic Phase (Pure Pyrrolidine Base) F->G Dry & Concentrate

Workflow for the acid-base extraction of pyrrolidine derivatives.

Normal-Phase Flash Chromatography with Basic Modifiers

The Causality of the Method: When purifying basic amines via standard normal-phase silica gel chromatography, chemists frequently observe severe peak tailing, streaking, or irreversible adsorption[2]. This occurs because silica gel is a Brønsted acid (containing acidic silanol groups, Si-OH, with a pKa of ~4.5–5.0). The basic pyrrolidine nitrogen interacts ionically with these silanols[3]. To prevent this, a basic modifier must be added to the mobile phase. The modifier acts as a sacrificial base, competitively binding to and deactivating the acidic silanol sites, allowing the pyrrolidine to elute purely based on its polarity rather than ionic retention[2].

Table 2: Chromatographic Modifiers for Pyrrolidine Purification

ModifierConcentration (v/v)Mechanism of ActionBest Use Case
Triethylamine (TEA) 0.1% - 5.0%Competitively binds acidic silanols[2]General secondary/tertiary pyrrolidines
Ammonium Hydroxide 1.0% - 10% (in MeOH)Neutralizes silanols, highly polarHighly polar or water-soluble derivatives
Amine-Functionalized Silica N/A (Stationary Phase)Masks silanols permanently[3]Sensitive pyrrolidines prone to degradation
Step-by-Step Protocol: Modified Silica Gel Chromatography

Self-Validation Checkpoint: Before running the column, run a 2D-TLC plate using the modified solvent. If the spot remains circular and does not streak in either dimension, the modifier concentration is sufficient.

  • Solvent Preparation: Prepare the mobile phase (e.g., Hexane/Ethyl Acetate or DCM/MeOH). Add 1% (v/v) Triethylamine (TEA) to the entire solvent mixture[2].

  • Column Packing: Slurry-pack the silica gel column using the TEA-modified solvent.

  • Equilibration (Critical Step): Flush the packed column with at least 3 Column Volumes (CV) of the TEA-modified solvent. Causality: The silica must be fully pre-saturated with TEA to neutralize all silanol sites before the sample is loaded.

  • Loading: Dissolve the crude pyrrolidine in a minimum amount of the modified solvent and load it onto the column.

  • Elution & Detection: Elute the column. Because pyrrolidines often lack strong UV chromophores, monitor fractions using TLC stained with Ninhydrin (for secondary pyrrolidines, yields a purple/pink spot) or Dragendorff's reagent (for tertiary pyrrolidines, yields an orange spot).

Chiral Resolution via Diastereomeric Salt Formation

The Causality of the Method: Many biologically active pyrrolidines require strict enantiomeric purity. Because enantiomers possess identical physical properties (solubility, boiling point), they cannot be separated by standard physical means. By reacting a racemic pyrrolidine mixture with an enantiomerically pure chiral acid—such as (+)-Tartaric acid or Dibenzoyltartaric acid (DBTA)—two diastereomeric salts are formed[4]. Unlike enantiomers, diastereomers have distinct three-dimensional lattice structures, resulting in different solubilities[5]. This allows for the selective fractional crystallization of one diastereomer[6].

Step-by-Step Protocol: Tartrate Salt Resolution

Self-Validation Checkpoint: The success of this protocol relies on thermodynamic equilibrium. Do not crash out the salt rapidly; slow cooling is required to prevent the kinetic trapping of the undesired diastereomer.

  • Salt Formation: Dissolve 1.0 equivalent of the racemic pyrrolidine derivative in a polar solvent (e.g., boiling Ethanol or Methanol/Ethyl Acetate mixture)[5].

  • Chiral Agent Addition: Slowly add a hot solution of 0.5 to 1.0 equivalents of (+)-Tartaric acid dissolved in the same solvent[5].

  • Fractional Crystallization: Allow the solution to cool to room temperature undisturbed over 12-24 hours. The less soluble diastereomeric salt will begin to crystallize out of the solution[4].

  • Isolation: Isolate the crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold solvent to remove mother liquor residue.

  • Liberation of the Free Base: Suspend the enantiopure crystals in water. Add 1M NaOH until the pH > 12 to break the salt, liberating the free chiral pyrrolidine and leaving sodium tartrate in the aqueous phase[5]. Extract the free base with DCM, dry, and concentrate.

  • Quality Control: Determine the enantiomeric excess (ee) via chiral HPLC. If ee < 95%, recrystallize the isolated salt once more from ethanol before liberation.

Resolution Racemate Racemic Pyrrolidine Salts Diastereomeric Salts Racemate->Salts Agent Add (+)-Tartaric Acid Agent->Salts Cryst Fractional Crystallization Salts->Cryst Precipitate Less Soluble Salt Cryst->Precipitate MotherLiq Mother Liquor Cryst->MotherLiq FreeBase Basify (NaOH) & Extract Precipitate->FreeBase

Logical pathway for chiral resolution via diastereomeric salt formation.

References

  • Biotage. Is there an easy way to purify organic amines? Available at: [Link]

  • MDPI. Deracemization of Axially Chiral Nicotinamides by Dynamic Salt Formation with Enantiopure Dibenzoyltartaric Acid (DBTA). Available at: [Link]

Sources

Application Note: Advanced NMR and Mass Spectrometry Characterization of Pyridine-Containing Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pyridine rings are ubiquitous structural motifs in active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. The presence of the basic, electron-withdrawing nitrogen atom within the aromatic system dictates unique physicochemical properties. For analytical scientists and drug development professionals, understanding how this nitrogen perturbs the local electronic environment is critical for accurate structural elucidation via Nuclear Magnetic Resonance (NMR) and trace analysis via Liquid Chromatography-Mass Spectrometry (LC-MS).

This application note outlines the causal mechanisms behind pyridine's spectral behavior and provides field-proven, self-validating protocols for its comprehensive characterization.

NMR Characterization: Electronic Perturbation and Solvent Effects

The electronegativity of the sp²-hybridized nitrogen atom in pyridine creates a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect. This significantly deshields the α (C2/C6) and γ (C4) positions, shifting their resonances downfield, while the β (C3/C5) positions remain relatively unaffected compared to a standard benzene ring [3].

Causality in Solvent Selection: The basicity of the pyridine nitrogen (pKa ~ 5.2) makes its chemical shifts highly susceptible to hydrogen bonding and protonation. In non-polar solvents like CDCl₃, the free base is observed. However, in protic solvents (e.g., D₂O, Methanol-d₄) or when the compound is formulated as a salt (e.g., HCl), protonation occurs. Protonation drastically alters the ¹⁵N chemical shift, moving it upfield (shielded) by approximately 100 ppm due to the loss of the nitrogen lone pair's paramagnetic contribution to deshielding [1].

Quantitative Data Summary

Table 1: Typical NMR Chemical Shifts for Unsubstituted Pyridine (Free Base in CDCl₃)

NucleusPositionChemical Shift (ppm)Multiplicity / Coupling
¹H α (H2, H6)~ 8.60Doublet of doublets (dd), ³J ~ 5 Hz
¹H β (H3, H5)~ 7.25Multiplet (m)
¹H γ (H4)~ 7.65Triplet of triplets (tt), ³J ~ 8 Hz
¹³C α (C2, C6)~ 150.0-
¹³C β (C3, C5)~ 123.9-
¹³C γ (C4)~ 135.9-
¹⁵N N1~ 317 (vs NH₃)-

(Note: ¹³C shifts are highly sensitive to substituent effects, which can be predicted using incremental calculation methods [3].)

NMR_Solvent A Pyridine API Form B Free Base A->B C Salt Form (e.g., HCl) A->C D Use CDCl3 (Minimizes H-bonding) B->D E Use DMSO-d6 or D2O (Solubilizes ions) C->E F 15N Shift: ~ 317 ppm (Deshielded Lone Pair) D->F G 15N Shift: ~ 200 ppm (Shielded via Protonation) E->G

Decision tree for NMR solvent selection and its causal effect on 15N chemical shifts.

Protocol 1: Multi-Nuclear NMR Acquisition for Pyridine Derivatives

Self-Validating Step: Always run a rapid, preliminary ¹H spectrum to assess sample concentration and magnetic shim quality before committing to time-intensive ¹³C or ¹⁵N acquisitions. Poor shimming will obscure the fine ³J couplings critical for differentiating α, β, and γ protons.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of the pyridine compound in 0.6 mL of high-purity deuterated solvent (e.g., CDCl₃ for free bases, DMSO-d₆ for salts). Ensure complete dissolution to maintain magnetic homogeneity.

  • ¹H NMR Acquisition: Acquire at 400 MHz or higher. Set the spectral width to 12-14 ppm to ensure deshielded α-protons (which can shift >9.0 ppm with electron-withdrawing substituents) are not folded/aliased.

  • ¹³C NMR Acquisition: Utilize inverse-gated decoupling if quantitative integration is required; otherwise, use standard composite pulse decoupling (CPD). Set the relaxation delay (D1) to at least 2 seconds to account for the longer T1 relaxation times of quaternary carbons.

  • ¹⁵N HMBC (Indirect Detection): Due to the low natural abundance and negative gyromagnetic ratio of ¹⁵N, direct detection is highly inefficient. Use a ¹H-¹⁵N HMBC pulse sequence optimized for long-range coupling (J = 8-12 Hz) to detect the ¹⁵N resonance indirectly via the highly sensitive α-protons.

Mass Spectrometry: Ionization Dynamics and Fragmentation

The basicity of the pyridine ring makes it an ideal candidate for Electrospray Ionization in positive mode (ESI+) [4]. The nitrogen atom readily accepts a proton from acidic mobile phases (e.g., 0.1% Formic Acid), yielding a robust [M+H]⁺ precursor ion with high sensitivity.

Fragmentation Causality: During Collision-Induced Dissociation (CID), protonated pyridines exhibit a highly characteristic fragmentation pathway: the neutral loss of hydrogen cyanide (HCN, 27 Da)[2]. This occurs via ring cleavage, resulting in a stable C₄H₄⁺ product ion (m/z 52 for unsubstituted pyridine) [5]. Monitoring this specific neutral loss is a powerful diagnostic tool for confirming the presence of an intact pyridine ring in unknown degradants, impurities, or metabolites.

MS_Workflow N1 LC Separation (0.1% Formic Acid) N2 ESI(+) Ionization [M+H]+ Generation N1->N2 N3 Quadrupole Isolation (Precursor Ion) N2->N3 N4 CID Fragmentation (HCN Loss: -27 Da) N3->N4 N5 Mass Analysis (Diagnostic Product Ions) N4->N5

LC-ESI-MS/MS workflow highlighting the diagnostic HCN neutral loss in pyridine compounds.

Protocol 2: LC-ESI-MS/MS Method for Pyridine APIs

Self-Validating Step: Inject a blank solvent immediately after the highest calibration standard. Basic heterocycles like pyridine are notorious for adhering to unendcapped silanol groups in the column or injector, causing carryover. A clean blank validates the integrity of subsequent low-concentration runs.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Phase A: LC-MS grade Water + 0.1% Formic Acid (lowers pH to promote complete protonation).

    • Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Chromatography: Use a superficially porous C18 column (e.g., 2.1 x 50 mm, 2.7 µm) to achieve sharp peak shapes for basic compounds. Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Source Tuning (ESI+):

    • Capillary Voltage: +3.5 to +4.0 kV.

    • Desolvation Temperature: 350 °C.

    • Drying Gas Flow: 10 L/min.

  • Tandem MS (MS/MS) Setup: Isolate the [M+H]⁺ ion in Q1. Apply a collision energy (CE) ramp (e.g., 15-40 eV) in Q2 using Argon or Nitrogen as the collision gas to induce fragmentation.

  • Data Analysis: Scan Q3 for the target product ions. Specifically, extract the chromatogram for the[M+H - 27]⁺ peak, which directly corroborates the expulsion of HCN from the pyridine core [2, 5].

Conclusion

The successful analytical characterization of pyridine compounds relies on exploiting the unique electronic and basic properties of the heterocyclic nitrogen. By strategically selecting NMR solvents to control protonation states [1] and utilizing ESI+ MS/MS to trigger diagnostic HCN loss [5], analytical scientists can rapidly and definitively elucidate pyridine-containing structures in complex matrices.

References

  • 15N - NMR Chemical Shifts of Major Chemical Families | NIST Standard Reference Database. 1

  • Observation and Identification of Metastable Excited States in Ultrafast Laser-Ionized Pyridine | Journal of the American Society for Mass Spectrometry.2

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Journal of Chemical Information and Modeling (ACS).3

  • Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method | NorthEast BioLab. [Available Here](

Sources

High-throughput screening of heterocyclic compound libraries

Author: BenchChem Technical Support Team. Date: April 2026

Title: High-Throughput Screening of Heterocyclic Compound Libraries: A Robust Fluorescence Polarization Workflow

Executive Summary Heterocyclic compounds (e.g., thienopyrroles, pyrimidines, and imidazoles) are privileged scaffolds in drug discovery due to their structural diversity and capacity to form directional hydrogen bonds with biological targets[1]. However, screening massive libraries of these compounds requires assay modalities that balance extreme scalability with rigorous statistical validation. This application note details a self-validating, high-throughput Fluorescence Polarization (FP) workflow designed to identify genuine heterocyclic leads while systematically eliminating assay artifacts and pan-assay interference compounds (PAINS).

Scientific Rationale & Assay Selection

When screening libraries exceeding 100,000 heterocyclic compounds, the primary assay must be highly resistant to compound auto-fluorescence and inner-filter effects. We utilize Fluorescence Polarization (FP) as the primary screening modality.

Unlike standard fluorescence intensity, FP is a ratiometric technique that measures the tumbling rate of a fluorophore in solution[2]. When a small fluorescent tracer binds to a larger protein target, its rotational diffusion slows, resulting in the emission of highly polarized light (high mP)[3]. If a heterocyclic hit competitively displaces the tracer, the free tracer tumbles rapidly, depolarizing the light (low mP)[4].

Causality Check: FP is selected because it is a homogeneous (mix-and-read) assay requiring no wash steps, making it highly amenable to 384- and 1536-well miniaturization[2]. Furthermore, its ratiometric nature inherently corrects for minor pipetting variations and well-to-well volume discrepancies, which are common pitfalls in automated high-throughput screening (HTS)[4].

Statistical Robustness: The Self-Validating Z'-Factor

A screening protocol is only as reliable as its statistical foundation. To ensure trustworthiness, every assay plate must function as a self-validating system. We employ the Z'-factor , introduced by Zhang et al., as the gold standard for assay quality[5][6].

The Z'-factor evaluates both the dynamic range (the signal window between positive and negative controls) and the data variation (standard deviation)[6].

Causality Check: A Z'-factor ≥ 0.5 indicates an excellent, highly robust assay[7]. By embedding 16 positive controls (fully inhibited target) and 16 negative controls (DMSO vehicle) on every 384-well plate, the system continuously monitors reagent stability and dispensing accuracy. Any plate yielding a Z' < 0.5 is automatically flagged for rejection, preventing the propagation of false negatives or false positives[5].

Experimental Protocol: 384-Well FP Screening

Materials & Reagents

  • Library: Heterocyclic compound library (10 mM stock in 100% DMSO)[1].

  • Target: Purified target protein (e.g., Cathepsin L or Kinase domain)[3].

  • Tracer: FITC-labeled tracer peptide[3].

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

    • Causality Note: The inclusion of a non-ionic detergent like Tween-20 is mandatory to prevent the formation of colloidal aggregates—a primary mechanism by which promiscuous heterocycles cause false-positive inhibition[8].

Step-by-Step Methodology

  • Reagent Preparation: Prepare a 2X Target Protein solution and a 2X Tracer solution in Assay Buffer. The tracer concentration should be maintained at ≤ 5 nM to avoid stoichiometric depletion, while the protein concentration should be set at its Kd​ to ensure 50% tracer binding, maximizing the assay's dynamic range[4][9].

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Labcyte Echo), transfer 50 nL of each heterocyclic compound into a black, flat-bottom 384-well microplate. This yields a final screening concentration of 10 µM in a 50 µL reaction volume[9].

  • Control Allocation: Dispense 50 nL of DMSO into columns 1 (Negative Control: 0% inhibition) and 2 (Positive Control: 100% inhibition via a known reference inhibitor).

  • Assay Assembly (Pre-incubation): Add 25 µL of the 2X Target Protein solution to all wells. Incubate for 15 minutes at room temperature.

    • Causality Note: Pre-incubation allows compounds to pre-bind the target. This is critical for detecting slow-binding heterocyclic inhibitors that might otherwise be outcompeted if a high-affinity tracer is added simultaneously[4].

  • Tracer Addition: Add 25 µL of the 2X Tracer solution to all wells. Centrifuge the plate at 1,000 x g for 1 minute.

    • Causality Note: Removing microscopic air bubbles is essential, as they scatter polarized light and artificially inflate standard deviations, destroying the Z'-factor.

  • Equilibration & Detection: Incubate the plates in the dark for 60 minutes to reach binding equilibrium[4]. Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using polarized excitation (485 nm) and measuring parallel and perpendicular emission (520 nm)[9]. Calculate the millipolarization (mP) values[2].

Hit Triage and PAINS Filtering

Following the primary screen, hit triage is imperative. Massive heterocyclic libraries inevitably contain Pan-Assay Interference Compounds (PAINS) —molecules that act as frequent hitters due to chemical reactivity, redox cycling, or aggregation rather than specific target binding[8][10].

Causality Check: Progressing PAINS (e.g., rhodanines, quinones, or certain azo compounds) wastes critical medicinal chemistry resources and pollutes the literature with false structure-activity relationships[11]. We apply in silico PAINS electronic filters (as defined by Baell and Holloway) to the primary hit list[8][12]. Compounds flagged by these substructure filters are immediately deprioritized, ensuring that only genuine, optimizable heterocyclic scaffolds advance to dose-response testing[13].

Quantitative Data Presentation

The following table summarizes the workflow metrics from a representative 100,000-compound heterocyclic library screening campaign, demonstrating the attrition rate of compounds through rigorous validation.

Screening PhaseCompounds TestedHit Rate (%)Avg Z'-FactorFalse Positives Removed (PAINS)Validated Leads
Primary FP Screen (10 µM) 100,0001.2%0.78N/AN/A
In Silico PAINS Triage 1,200N/AN/A350N/A
Dose-Response (IC50) 85045% (Confirmation)0.81N/AN/A
Orthogonal Assay (FRET) 382N/A0.75N/A45

Mandatory Visualizations

HTS_Workflow Library Heterocyclic Library (100,000+ Compounds) Primary Primary FP Screen (10 µM Single Dose) Library->Primary Validation Assay Validation (Z'-Factor ≥ 0.5) Primary->Validation Quality Control Triage In Silico Triage (PAINS Filters) Validation->Triage Active Hits Dose Dose-Response (IC50 Determination) Triage->Dose Filtered Hits Orthogonal Orthogonal Assay (Target Engagement) Dose->Orthogonal Potent Compounds Lead Validated Lead Series Orthogonal->Lead Confirmed Mechanism

High-throughput screening workflow from primary assay to validated lead series.

FP_Principle Tracer Free Tracer (Fast Rotation = Low mP) Complex Tracer-Target Complex (Slow Rotation = High mP) Tracer->Complex Target Binding Target Protein Target Target->Complex Displaced Displaced Tracer (Low mP Restored) Complex->Displaced Competitive Inhibition Compound Heterocyclic Hit (Competitor) Compound->Displaced

Mechanism of competitive Fluorescence Polarization (FP) assay for hit identification.

References

  • BellBrook Labs. Optimizing Assay Performance for High-Throughput Screens. Available at:[Link]

  • Zhang, J.H., Chung, T.D., Oldenburg, K.R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. PubMed. Available at:[Link]

  • Bio-protocol. (2025). Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. Available at:[Link]

  • BMG LABTECH. (2023). High-throughput screening and hit validation with a fluorescence polarization assay. Available at:[Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. Available at:[Link]

  • Lea, W.A., Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. Available at:[Link]

  • Baell, J.B., Holloway, G.A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. ACS Publications. Available at:[Link]

  • Molecular Devices. (2026). Fluorescence Polarization (FP). Available at: [Link]

  • Baell, J.B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. PMC. Available at:[Link]

Sources

Application Note: Standardized Assessment of Antimicrobial Activity in Novel Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) has catalyzed the search for novel pharmacophores. Pyridine derivatives have emerged as highly versatile scaffolds in medicinal chemistry due to their sp2-hybridized nitrogen, which enhances water solubility and facilitates favorable binding interactions with diverse microbial targets[1][2]. This application note provides a comprehensive, self-validating experimental protocol for assessing the in vitro antimicrobial efficacy of newly synthesized pyridine derivatives. By grounding our methodology in Clinical and Laboratory Standards Institute (CLSI) guidelines, we ensure that researchers can generate reproducible, high-fidelity data suitable for downstream drug development[3].

Mechanistic Rationale & Target Causality

To design an effective screening protocol, one must first understand how pyridine compounds exert their antimicrobial effects. Pyridine derivatives do not rely on a single mechanism of action; rather, structural modifications (e.g., quaternization, halogenation, or fusion into imidazo-pyridines) dictate their specific cellular targets[1][4].

  • Enzymatic Inhibition: Many pyridine derivatives act as competitive inhibitors of essential bacterial enzymes, including DNA Gyrase, Thymidylate kinase, and GlcN-6-P synthase, leading to replication arrest and cell wall disruption[2][5].

  • Membrane Permeabilization: The lipophilicity of specific alkylated or quaternized pyridine tails allows them to interact with the lipopolysaccharide (LPS) layer of Gram-negative bacteria. Studies on Escherichia coli R2–R4 strains demonstrate that variations in LPS length directly correlate with the bactericidal efficacy of pyridine derivatives[6].

  • Anti-Virulence & Quorum Sensing: Certain pyridine compounds (e.g., QSIpy) exhibit non-bactericidal anti-virulence properties by targeting the LuxO protein in Vibrio cholerae, effectively dismantling the quorum-sensing circuit and inhibiting biofilm formation without exerting selective survival pressure[7].

MOA cluster_targets Primary Cellular Targets Pyridine Pyridine Derivatives Gyrase DNA Gyrase (Inhibition) Pyridine->Gyrase Synthase GlcN-6-P Synthase (Cell Wall Disruption) Pyridine->Synthase LuxO LuxO Protein (Quorum Sensing) Pyridine->LuxO Membrane LPS / Membrane (Permeabilization) Pyridine->Membrane Outcome1 Replication Arrest Gyrase->Outcome1 Outcome2 Lysis & Death Synthase->Outcome2 Outcome3 Biofilm Inhibition LuxO->Outcome3 Membrane->Outcome2

Mechanisms of action of pyridine derivatives against diverse bacterial targets.

Experimental Design: Building a Self-Validating System

A robust protocol must differentiate between true antimicrobial activity and experimental artifacts (e.g., solvent toxicity or media contamination). We employ the Broth Microdilution Method as outlined in CLSI M07, which is the gold standard for determining the Minimum Inhibitory Concentration (MIC)[3].

Causality in Design Choices:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): Why adjust cations? Calcium and magnesium ions stabilize the bacterial cell membrane. Using CAMHB ensures physiological consistency, preventing artificially inflated susceptibility results for membrane-targeting pyridine compounds[8].

  • Solvent Control (DMSO < 1%): Pyridine derivatives often require Dimethyl Sulfoxide (DMSO) for solubilization. However, DMSO concentrations >1% can disrupt bacterial membranes, causing false positives. A strict vehicle control well validates that growth inhibition is solely due to the pyridine compound[4][8].

  • Inoculum Standardization: Bacterial density is strictly adjusted to a 0.5 McFarland standard ( ≈1.5×108 CFU/mL) and diluted to a final well concentration of 5×105 CFU/mL. Variations in inoculum size drastically shift MIC values due to the "inoculum effect."[4][8].

Detailed Protocol: MIC and MBC Determination

Phase 1: Preparation of Reagents and Plates
  • Compound Stock: Dissolve the synthesized pyridine derivative in 100% DMSO to achieve a stock concentration of 5.12 mg/mL[4].

  • Intermediate Dilution: Dilute the stock 1:10 in sterile CAMHB to create a working solution of 512 µg/mL (DMSO is now at 10%).

  • Serial Dilution:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a sterile 96-well U-bottom microtiter plate.

    • Add 100 µL of the working solution to well 1.

    • Transfer 50 µL from well 1 to well 2, mix thoroughly by pipetting, and repeat this two-fold serial dilution up to well 10. Discard 50 µL from well 10.

    • Self-Validation Check: Well 11 serves as the Growth Control (broth + inoculum, no drug). Well 12 serves as the Sterility Control (broth only). Include a separate row for a Solvent Control (CAMHB + 1% DMSO + inoculum) and a Reference Antibiotic (e.g., Ciprofloxacin).

Phase 2: Inoculum Preparation and Dosing
  • Bacterial Suspension: Select 3–5 isolated colonies of the target strain (e.g., E. coli or S. aureus) from an overnight agar plate. Suspend in sterile saline and adjust the turbidity to match a 0.5 McFarland standard[4][8].

  • Final Dilution: Dilute the adjusted suspension 1:150 in CAMHB to achieve ≈1×106 CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well is 100 µL, bringing the highest drug concentration to 256 µg/mL (with final DMSO 0.5%) and the final bacterial concentration to 5×105 CFU/mL[8].

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18–24 hours[4][7].

Phase 3: Reading MIC and Determining MBC
  • MIC Reading: Visually inspect the plate or read the optical density (OD) at 595 nm using a microplate reader[7]. The MIC is defined as the lowest concentration of the pyridine derivative that completely inhibits visible bacterial growth.

  • MBC Plating (Minimum Bactericidal Concentration): To determine if the compound is bactericidal (kills bacteria) or bacteriostatic (pauses growth), aspirate 10 µL from all wells showing no visible growth (MIC and above).

  • Recovery Incubation: Spot the aliquots onto drug-free Mueller-Hinton Agar (MHA) plates. Incubate at 37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum (yielding fewer than 5 colonies on the agar spot)[6].

Workflow Prep Compound Prep (DMSO Stock) Dilution Two-Fold Serial Dilution in CAMHB Prep->Dilution Plate 96-Well Plate Inoculation Dilution->Plate Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Plate Incubate Incubation (37°C, 18-24h) Plate->Incubate Read MIC Reading (OD 595 nm) Incubate->Read MBC MBC Plating (Agar Recovery) Read->MBC Clear wells

Experimental workflow for MIC and MBC determination of pyridine derivatives.

Data Interpretation & Quantitative Analysis

When evaluating the data, the ratio of MBC to MIC provides critical mechanistic insights. An MBC/MIC ratio of ≤4 indicates bactericidal activity (typical of membrane-disrupting pyridine derivatives), while a ratio >4 suggests bacteriostatic activity (typical of enzymatic inhibitors)[6][7].

Table 1: Representative Antimicrobial Activity of Selected Pyridine Derivatives (Data synthesized from recent literature to illustrate expected baseline profiles)

Compound ClassTarget PathogenMIC (µg/mL)MBC (µg/mL)Primary MechanismRef
Quaternized Pyridine-Thiazole (10a)MRSA (Gram +)0.125 - 4.00.25 - 8.0Membrane/Cell Wall Disruption[8]
Simple Synthetic Pyridine (5a)E. coli K12 (Gram -)0.12 - 0.211.0 - 4.0DNA Modification / LPS Interaction[6]
Simple Synthetic Pyridine (5a)E. coli R2-R4 (Gram -)> 160160 - 250Hindered by extended LPS layer[6]
Imidazo[4,5-b]pyridine (6)B. cereus (Gram +)0.0780.156DNA Gyrase Inhibition[4]
Pyridine-based QSIpyV. cholerae (Gram -)> 125N/ALuxO Inhibition (Anti-biofilm only)[7]

Note: The stark difference in susceptibility between E. coli K12 and R2-R4 strains highlights the protective barrier function of the lipopolysaccharide (LPS) layer against certain lipophilic pyridine derivatives[6].

References

  • A Brief View on Pyridine Compounds Open Access Journals URL
  • Clinical and Laboratory Standards Institute (CLSI)
  • Pyridine Compounds with Antimicrobial and Antiviral Activities PMC - NIH URL
  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E.
  • Influence of pyridyl nitrogen's position and hydrogen bonding interactions on antibacterial activities investigated by in vitro and in silico PMC - NIH URL
  • Discovery of Quaternized Pyridine-Thiazole-Pleuromutilin Derivatives with Broad-Spectrum Antibacterial and Potent Anti-MRSA Activity Journal of Medicinal Chemistry - ACS Publications URL
  • Exploring the anti-virulent potential of pyridine derivatives against Vibrio cholerae PMC - NIH URL
  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study MDPI URL

Sources

Application Note: Cell-Based Assays for Anticancer Screening of New Chemical Entities (NCEs)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Executive Summary: The Evolution of Phenotypic Screening

The discovery of New Chemical Entities (NCEs) in oncology relies heavily on robust, scalable, and physiologically relevant cell-based assays. Historically, high attrition rates in clinical trials have been attributed to the poor predictive capacity of artificial 2D monolayer cultures, which fail to recapitulate the complex tumor microenvironment (TME) [[1]](). To bridge the gap between high-throughput capacity and in vivo relevance, modern screening funnels employ a tiered approach: beginning with high-throughput 2D screens (such as the NCI-60 panel) to identify baseline anti-proliferative activity, followed by sophisticated 3D tumoroid models to assess drug penetration and TME interactions 2, 3.

This application note details the causality, self-validating controls, and step-by-step protocols required to establish a rigorous NCE screening pipeline.

G Start New Chemical Entity (NCE) Library Phase1 Phase 1: High-Throughput 2D Screen (NCI-60 Panel, ATP Assay) Start->Phase1 Phase2 Phase 2: 3D Tumoroid Models (TME Recapitulation) Phase1->Phase2 Hit Triage Phase3 Phase 3: Mechanism of Action (Apoptosis, Target ID) Phase2->Phase3 Validated Hits Hit Lead Compound Selection Phase3->Hit

Figure 1: Progressive tiered screening workflow for New Chemical Entities (NCEs).

Phase 1: High-Throughput Primary Screening (The NCI-60 Paradigm)

The National Cancer Institute's NCI-60 panel remains the gold standard for primary NCE screening. It utilizes 60 diverse human tumor cell lines (representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney) to identify broad-spectrum or tissue-specific anti-proliferative activity 4.

Causality in Assay Design: Why ATP?

To achieve high-throughput scalability, modern screens have transitioned from traditional dye-binding assays (like SRB) to luminescent ATP-based viability assays (e.g., CellTiter-Glo). ATP is a direct indicator of metabolically active cells; upon cell death, endogenous ATPases rapidly deplete ATP, ensuring no false-positive signals from necrotic cells [[5]](). The homogeneous "add-mix-measure" format eliminates washing steps, drastically reducing pipetting errors in 384-well formats [[6]]().

ATP_Assay Cell Viable Cell (Metabolically Active) Lysis Cell Lysis (Reagent Addition) Cell->Lysis ATP Intracellular ATP Released Lysis->ATP Reaction Luciferase + Luciferin + O2 ATP->Reaction Light Luminescent Signal (Proportional to Cell #) Reaction->Light

Figure 3: Biochemical mechanism of the ATP-based luminescent cell viability assay.

Protocol: 384-Well High-Throughput Viability Screen

Self-Validating System: This protocol incorporates a Time Zero ( Tz​ ) measurement. By measuring the cell population at the exact time of drug addition, researchers can mathematically differentiate between a drug that merely stops cell growth (cytostatic) and one that actively kills cells (cytotoxic) 2.

  • Cell Inoculation: Seed cells into opaque-walled 384-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well (volume: 25 µL/well) depending on the specific doubling time of the cell line 2.

  • Incubation & Time Zero ( Tz​ ) Control: Incubate plates at 37°C, 5% CO₂, for 24 hours. Critical Step: Dedicate two plates per cell line to be assayed immediately after this 24-hour period to establish the Tz​ baseline 2.

  • NCE Addition: For the primary screen, add the NCE at a single high dose of 10−5 M. Compounds meeting the threshold inhibition criteria progress to a 5-dose response assay (serial 10-fold dilutions) 7. Include vehicle controls (DMSO) and cell-free media controls (for background luminescence) 8.

  • Assay Execution: After 48-72 hours of drug exposure, equilibrate plates to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo Reagent to each well (1:1 ratio with culture medium) 8.

  • Lysis & Stabilization: Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the "glow-type" luminescent signal 5.

  • Data Acquisition: Record luminescence using a microplate reader (integration time: 0.25–1 second per well) 8.

Quantitative Data Interpretation

Using the Tz​ , Control ( C ), and Test ( Ti​ ) luminescence values, three critical pharmacological parameters are calculated 7:

ParameterDefinitionCalculation LogicBiological Significance
GI₅₀ 50% Growth InhibitionConcentration where [(Ti​−Tz​)/(C−Tz​)]×100=50 Indicates the concentration required to halve the growth rate of the cancer cells.
TGI Total Growth InhibitionConcentration where Ti​=Tz​ Indicates a purely cytostatic effect; the cell population has not grown since drug addition.
LC₅₀ 50% Lethal ConcentrationConcentration where [(Ti​−Tz​)/Tz​]×100=−50 Indicates a cytotoxic effect; 50% of the original cell population has been killed.

Phase 2: Secondary Screening in 3D Tumoroid Models

While 2D assays are excellent for initial triage, they suffer from "flat biology." Monolayer cultures lack the extracellular matrix (ECM) density, hypoxia gradients, and cell-to-cell interactions found in solid tumors, frequently leading to false-positive efficacy data [[9]](), 3. Transitioning validated hits to 3D tumoroid models ensures that the NCE can physically penetrate a dense cellular mass and remain efficacious in hypoxic, nutrient-deprived cores 10.

Protocol: 3D Tumoroid Drug Efficacy Screen

Causality Check: Standard ATP reagents often fail to fully lyse the dense core of a 3D spheroid, leading to under-reporting of viability. A specialized 3D reagent with enhanced lytic capacity must be used to ensure total ATP extraction.

  • Tumoroid Assembly: Seed cells into 96-well Ultra-Low Attachment (ULA) round-bottom plates. Centrifuge the plates at 300 x g for 5 minutes to force cellular aggregation at the well bottom.

  • Maturation: Incubate for 3-5 days to allow ECM secretion and the formation of a compact, hypoxic spheroid core.

  • NCE Exposure: Treat tumoroids with serial dilutions of the NCE. Note: Drug exposure times in 3D models must be extended (e.g., 72–96 hours) compared to 2D models to account for the delayed diffusion kinetics through the outer proliferating layers 10.

  • Enhanced Lysis & Measurement: Add a 3D-optimized ATP luminescent reagent. Vigorously shake the plate for 5 minutes (to break apart the ECM), followed by a 25-minute dark incubation to ensure complete lysis before reading luminescence.

Feature2D Monolayer Screening3D Tumoroid Screening
Drug Penetration Immediate and uniformRestricted by ECM and tight junctions
Cellular State Uniformly proliferatingProliferating edge, quiescent/hypoxic core
Throughput Ultra-High (384/1536-well)Medium-High (96/384-well)
Predictive Value Low-to-ModerateHigh (mimics in vivo chemoresistance)

Phase 3: Mechanism of Action (MoA) - Apoptosis Profiling

Once an NCE demonstrates robust cytotoxicity in 3D models, its Mechanism of Action (MoA) must be delineated. Differentiating between controlled cell death (apoptosis) and uncontrolled cell death (necrosis) is critical for safety profiling.

Apoptosis NCE NCE Treatment Mito Mitochondrial Stress (Intrinsic Pathway) NCE->Mito DeathRec Death Receptors (Extrinsic Pathway) NCE->DeathRec Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c release Casp8 Caspase-8 Activation DeathRec->Casp8 Casp37 Executioner Caspases-3/7 Casp9->Casp37 Casp8->Casp37 Apoptosis Cell Death (Apoptosis) Casp37->Apoptosis PARP Cleavage

Figure 4: Intrinsic and extrinsic apoptosis pathways triggered by NCEs.

Multiplexed Caspase-3/7 Protocol

To validate that the reduction in ATP (from Phase 1 & 2) is due to apoptosis, multiplexing a fluorogenic Caspase-3/7 assay with the luminescent ATP assay provides a self-validating, single-well solution.

  • Reagent Addition: Following NCE treatment, add a cell-permeable fluorogenic Caspase-3/7 substrate containing the DEVD peptide sequence.

  • Cleavage & Fluorescence: If the NCE induces apoptosis, activated executioner caspases cleave the DEVD sequence, releasing a fluorescent dye. Read fluorescence (e.g., Ex 485nm / Em 530nm).

  • Sequential Viability: Immediately after the fluorescence read, add the luminescent ATP reagent to the same well to measure total remaining viability. An effective apoptotic NCE will show a sharp peak in Caspase-3/7 fluorescence corresponding precisely with a drop in ATP luminescence.

Quality Control: The Z'-Factor

No screening protocol is trustworthy without statistical validation. Before screening an NCE library, the assay's robustness must be validated using the Z'-factor , which measures the effect size between positive and negative controls while accounting for data variance.

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

  • σp​,σn​ : Standard deviations of positive (vehicle) and negative (known cytotoxic drug) controls.

  • μp​,μn​ : Means of the positive and negative controls.

  • Acceptance Criteria: A robust cell-based assay must yield a Z'-factor ≥0.5 . Values between 0.5 and 1.0 indicate an excellent assay capable of reliably distinguishing true NCE hits from background noise.

References

  • 6CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation.

  • 8CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256. Promega Corporation.

  • 2NCI-60 Screening Methodology. National Cancer Institute (cancer.gov).

  • 5CellTiter-Glo® Luminescent Cell Viability Assay. Promega Corporation.

  • 9Could 3D Models of Cancer Enhance Drug Screening? PubMed (nih.gov).

  • 1Three-dimensional cell culture models for anticancer drug screening: Worth the effort? PubMed (nih.gov).

  • 3A comprehensive review of 3D cancer models for drug screening and translational research. PubMed Central (nih.gov).

  • [[7]]() Standard Operating Procedures: HTS384 NCI60 – NCI-60 One-Concentration Screen. National Cancer Institute (cancer.gov).

  • [[10]]() Three-Dimensional Cell Cultures in Drug Discovery and Development. PubMed Central (nih.gov).

  • 4NCI-60 – Knowledge and References. Taylor & Francis.

Sources

Troubleshooting & Optimization

I. Troubleshooting the Chichibabin Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Pyridine Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the mechanistic bottlenecks, impurity profiles, and yield-limiting side reactions commonly encountered during de novo pyridine construction.

Rather than merely providing reactive fixes, this guide emphasizes the causality behind experimental choices , ensuring your synthetic workflows become self-validating and robust.

The Chichibabin synthesis involves the thermal condensation of aldehydes with ammonia to form 2,3,5-trisubstituted pyridines[1]. While highly scalable, its reliance on high temperatures (150–500 °C) and basic conditions often leads to complex impurity profiles[1].

Q: My Chichibabin reaction yields a complex mixture with a basic impurity that co-distills with my target pyridine. What is it, and how do I remove it? A: You are likely observing the formation of secondary amine byproducts [1].

  • Causality: During the initial aldol-type condensation and subsequent imine formation, intermediate alkylamines can react with unreacted aldehydes or imines rather than undergoing the desired cyclization and aromatization. Because these secondary amines share similar basicity and boiling points with the target alkylpyridines, standard acid-base extraction or simple distillation fails to separate them.

  • The Fix (Self-Validating Protocol): Implement a nitrosation workup [2]. By treating the crude hydrochloric acid solution of the bases with sodium nitrite, you selectively convert the secondary amine hydrochlorides into non-basic N-nitrosamines[2]. The target pyridines remain basic and can be cleanly separated via fractional distillation[1][2].

Q: My overall yield is stalled at 25%. Is this a failure of my technique? A: Not necessarily. The classical Chichibabin reaction inherently suffers from low atom economy due to competing self-aldolization and polymerization pathways, with reported yields typically ranging from 20% to 30%[1][2]. To improve this, consider transitioning from thermal conditions to Lewis acid-catalyzed variants (e.g., using Pr(OTf)₃) which mitigate self-aldolization[1].

II. Troubleshooting the Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction (MCR) that yields a 1,4-dihydropyridine (1,4-DHP) intermediate, which must subsequently be oxidized to achieve the aromatic pyridine[3].

Q: I have successfully synthesized the 1,4-DHP intermediate, but my aromatization step yields a mixture of unreacted starting material, the target pyridine, and degraded side products. Why? A: This is a classic over-oxidation/degradation issue .

  • Causality: The driving force for the final step is aromatization[3]. However, common harsh oxidants like CrO₃, KMnO₄, or HNO₃ often cleave the alkyl substituents or over-oxidize the ring, leading to burdensome workups and low chemical yields[3].

  • The Fix: Transition to milder, single-electron transfer (SET) oxidants or halogen-mediated aromatization. Ferric chloride (FeCl₃), manganese dioxide (MnO₂), or iodine in refluxing methanol provide excellent conversion without degrading the sensitive ester/alkyl functionalities on the pyridine ring[3][4].

Hantzsch A Aldehyde + β-Keto Ester + NH4OAc B Knoevenagel / Enamine Intermediates A->B C 1,4-Dihydropyridine (1,4-DHP) B->C Cyclization D Side Product: Arylidene / Chalcone B->D Stalled Reaction E Aromatization (Oxidation Step) C->E F Target Pyridine E->F Mild Oxidant (FeCl3, I2) G Side Product: Degradation / Cleavage E->G Harsh Oxidant (HNO3, CrO3)

Caption: Divergent pathways in the Hantzsch synthesis showing intermediate stalling and oxidation outcomes.

III. Troubleshooting the Kröhnke Pyridine Synthesis

The Kröhnke synthesis constructs highly functionalized 2,4,6-trisubstituted pyridines via the Michael addition of an α-pyridinium methyl ketone salt to an α,β-unsaturated carbonyl, followed by annulation with ammonium acetate[5][6].

Q: My reaction mixture turns into a dark, tarry substance, and my yield of the trisubstituted pyridine is abysmal. What is causing this decomposition? A: Darkening or tarring is a hallmark of polymerization side reactions and reagent quenching [7].

  • Causality: The Kröhnke synthesis relies on the generation of a pyridinium ylide intermediate[6]. If strict anhydrous conditions are not maintained, moisture can quench the ylide[7]. Furthermore, α,β-unsaturated carbonyls (Michael acceptors) are highly prone to radical or base-catalyzed polymerization when exposed to excessive heat or oxygen[7].

  • The Fix: Rigorously dry all reagents and solvents. Degas the solvent to remove oxygen, and lower the initial reaction temperature during the Michael addition phase before ramping up the heat for the final cyclization/dehydration step[5][7].

IV. Quantitative Data & Side Product Summary

The following table synthesizes the quantitative parameters and side-product profiles of the three major pyridine synthesis routes to aid in rapid diagnostic comparison.

Synthesis MethodTypical YieldPrimary Side Products / ImpuritiesCausality of ImpurityRecommended Corrective Action
Chichibabin 20% – 30%[1]Secondary amines, 3,5-lutidine mixtures[1][2]Uncontrolled aldol-condensation; imine cross-reactivity.Nitrosation of crude mixture followed by fractional distillation[2].
Hantzsch 40% – 85%Unoxidized 1,4-DHPs, Chalcones, Cleaved esters[3]Harsh oxidation conditions (CrO₃/HNO₃) or incomplete Knoevenagel[3].Use I₂ in MeOH or FeCl₃ for mild, selective aromatization[3][4].
Kröhnke 60% – 90%Tarry polymers, Unreacted 1,5-dicarbonyls[5][7]Moisture quenching ylide; thermal polymerization of enones[6][7].Strict anhydrous conditions; step-wise temperature gradients[7].

V. Validated Experimental Protocols

Protocol A: Selective Nitrosation to Purify Chichibabin Pyridines

This protocol utilizes chemical derivatization to alter the physical properties of impurities, creating a self-validating separation system.

  • Acidification: Dissolve the crude Chichibabin reaction mixture (containing target alkylpyridines and secondary amine side products) in a 2M Hydrochloric Acid (HCl) solution until the pH reaches ~2.0. Both products will form water-soluble hydrochlorides[2].

  • Nitrosation: Chill the solution to 0–5 °C using an ice bath. Slowly add a saturated aqueous solution of Sodium Nitrite (NaNO₂) dropwise. Mechanistic note: The secondary amines will react to form neutral, non-basic N-nitrosamines, while the tertiary pyridine nitrogen remains unaffected[2].

  • Extraction: Wash the acidic aqueous layer with Diethyl Ether (3 x 50 mL). The neutral N-nitrosamines will partition into the organic layer.

  • Basification & Recovery: Basify the aqueous layer with 6M NaOH to pH > 10 to free-base the target pyridines. Extract with Dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation: Purify the resulting residue via fractional distillation[1]. The absence of secondary amines can be confirmed via the disappearance of the N-H stretch (~3300 cm⁻¹) in FT-IR.

Protocol B: Mild Aromatization of Hantzsch 1,4-DHPs using Iodine

This method avoids the degradative side reactions associated with strong metallic oxidants.

  • Setup: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of the purified 1,4-dihydropyridine (1,4-DHP) in anhydrous Methanol (0.2 M concentration)[4].

  • Oxidation: Add 1.2 equivalents of molecular Iodine (I₂).

  • Reflux: Attach a reflux condenser and heat the mixture to 65 °C for 2–4 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The fluorescent DHP spot under 365 nm UV will disappear as the fully aromatic pyridine forms.

  • Quench: Cool to room temperature and quench the unreacted iodine by adding a saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃) until the dark brown color dissipates.

  • Isolation: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate to yield the pure pyridine[4].

VI. Decision Matrix for Pyridine Troubleshooting

Troubleshooting Start Crude Pyridine Mixture (Low Purity/Yield) Q1 Are secondary amines present? (Basic impurities) Start->Q1 A1 Perform Nitrosation Workup & Fractional Distillation Q1->A1 Yes (Chichibabin Route) Q2 Is the 1,4-DHP intermediate unoxidized? Q1->Q2 No A2 Switch to Mild Oxidation (I2/MeOH or FeCl3) Q2->A2 Yes (Hantzsch Route) Q3 Is there dark tarry polymerization? Q2->Q3 No A3 Ensure Anhydrous Conditions & Degas Solvents Q3->A3 Yes (Kröhnke Route)

Caption: Diagnostic workflow for identifying and resolving common pyridine synthesis side products.

VII. References

  • Chichibabin pyridine synthesis - Grokipedia. Grokipedia. Available at:[Link]

  • Hantzsch pyridine synthesis - Wikipedia. Wikipedia. Available at:[Link]

  • Kröhnke pyridine synthesis - Wikipedia. Wikipedia. Available at:[Link]

  • Pyridine synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Solubility in Pyridine Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Solid-State Engineering Support Center. As a Senior Application Scientist, I frequently see research teams struggle with the erratic solubility profiles of pyridine carboxylic acid derivatives (such as complex analogs of nicotinic, picolinic, and isonicotinic acids). You cannot simply brute-force their dissolution with heat or standard surfactants. To successfully formulate these compounds, you must engineer your approach around their unique solid-state thermodynamics and zwitterionic nature.

Below is our definitive troubleshooting guide, designed to help you diagnose solubility bottlenecks and implement self-validating experimental solutions.

FAQ 1: Why is my pyridine carboxylic acid derivative crashing out of both water and organic solvents?

The Diagnosis: The core issue lies in the ΔpKa between the basic pyridine nitrogen and the acidic carboxylic group. In aqueous environments (typically between pH 2.8 and 3.6), these molecules exist almost exclusively (>98%) as zwitterions[1].

The Mechanistic Rationale: This zwitterionic state leads to the formation of highly stable carboxylate–pyridinium NH synthons in the solid state[2]. These synthons create an exceptionally strong crystal lattice energy. When you attempt to dissolve the compound, the energy required to break these intermolecular ionic hydrogen bonds often exceeds the solvation energy provided by the solvent, resulting in precipitation or a failure to dissolve entirely[3].

ZwitterionEquilibrium Cation Cationic Form (Low pH) Zwitterion Zwitterionic Form (Isoelectric Point) Strong Lattice Energy Cation->Zwitterion + OH- Soluble1 High Aqueous Solubility Cation->Soluble1 Anion Anionic Form (High pH) Zwitterion->Anion + OH- Insoluble Minimum Aqueous Solubility (Precipitation Risk) Zwitterion->Insoluble Soluble2 High Aqueous Solubility Anion->Soluble2

Caption: pH-dependent speciation of pyridine carboxylic acids and its effect on aqueous solubility.

FAQ 2: How can I mathematically predict and optimize the solvent mixture for my derivative?

The Solution: Do not rely on trial and error. The solubility of these derivatives is highly dependent on matching the dielectric constant and hydrogen-bonding capabilities of the solvent to the specific polymorph of your API. For instance, binary solvent mixtures (e.g., 4-methylpyridine + water) often yield higher solubility than either pure solvent alone due to optimized Scatchard-Hildebrand solubility parameters[4].

You can model the temperature-dependent mole fraction solubility using the modified Apelblat equation [5].

Table 1: Comparative Thermodynamic Solubility of Picolinic Acid Across Solvents (at 293 K)[6]
SolventSolvent TypeSolubility (g/kg)Mechanistic Rationale
Water Polar Protic862.5High dielectric constant heavily stabilizes the zwitterionic species.
Ethanol Polar Protic57.1Lower polarity reduces zwitterion solvation; solvent H-bonding competes with the lattice.
Acetonitrile Polar Aprotic17.0Lack of H-bond donating capability severely limits solvation of the carboxylate moiety.
FAQ 3: My derivative must be formulated as a solid oral dosage form, but the zwitterionic API is insoluble. What is the most reliable solid-state intervention?

The Solution: You must permanently disrupt the zwitterionic homosynthon through Salt Formation or Co-crystallization . By introducing a counterion with a ΔpKa>3 relative to your API, you force proton transfer. For example, forming an organic salt using naphthalene disulfonic acid can increase the aqueous solubility of pyridine-based pharmaceuticals by 5- to 20-fold[7].

Table 2: Impact of Salt Formation on Aqueous Solubility[7]
Compound FormSolid StateRelative Aqueous SolubilityMechanistic Rationale
Nicotinic Acid (Free Acid) Zwitterionic1x (Baseline)Strong carboxylate-pyridinium NH synthons resist dissolution.
Nicotinic Acid Naphthalene Disulfonate Anhydrous Salt5x to 10x increaseDisruption of the homosynthon via strong ionic interactions with the counterion.
Protocol 1: Self-Validating High-Throughput Salt Screening
  • Solvent Selection & Supersaturation: Select a solvent system (e.g., methanol/water 80:20) that balances API solubility with salt precipitation potential. Prepare a supersaturated solution of the pyridine carboxylic acid derivative at 50°C. Causality: The solvent must partially dissolve the zwitterion to allow counterion interaction, but possess a lower dielectric constant than pure water to drive the precipitation of the novel salt.

  • Counterion Addition: Add a stoichiometric amount (1:1) of a strong acid (e.g., naphthalene disulfonic acid).

  • Temperature Cycling: Subject the mixture to controlled temperature cycling (50°C to 5°C at 0.5°C/min) to induce nucleation.

  • Validation Checkpoint (Critical): Filter the precipitate and analyze via Single-Crystal X-Ray Diffraction (SCXRD). To confirm true salt formation (proton transfer) rather than a physical mixture, measure the C–N–C bond angle of the pyridyl ring. A relaxed angle (approximately 122.7°) mathematically validates the protonation of the pyridine nitrogen[7].

FAQ 4: We cannot change the pH or form a salt because our derivative is highly unstable. How can we solubilize it for a liquid formulation?

The Solution: When covalent or ionic modifications are off the table, utilize Supramolecular Complexation . Encapsulating the hydrophobic regions of the pyridine derivative within the cavity of β -cyclodextrin ( β -CD) protects the molecule from premature metabolism while significantly enhancing its thermodynamic solubility in water[8].

Protocol 2: Preparation of β -Cyclodextrin Inclusion Complexes
  • Stoichiometric Mixing: Dissolve β -CD in ultra-pure water at room temperature. Add the pyridine carboxylic acid derivative in a 1:1 molar ratio.

  • Equilibration: Stir the suspension continuously for 48 hours at 25°C to allow the host-guest complexation to reach thermodynamic equilibrium. Causality: The hydrophobic effect drives the non-polar aromatic pyridine ring into the cyclodextrin cavity, displacing high-energy water molecules.

  • Lyophilization: Freeze the clear solution at -80°C and lyophilize for 72 hours to obtain the solid complex.

  • Validation Checkpoint (Critical): Perform Differential Scanning Calorimetry (DSC) on the resulting powder. A successful inclusion complex is validated by the complete disappearance of the API's characteristic endothermic melting peak. If the melting peak persists, the API is merely physically mixed with the cyclodextrin, indicating the equilibration time must be extended[8].

Workflow: Solubility Enhancement Decision Matrix

Use the following logic tree to determine the optimal formulation strategy for your specific derivative.

SolubilityWorkflow Start Identify Solubility Bottleneck (Pyridine Carboxylic Acid) Check_pKa Determine pKa1 (Pyridine) & pKa2 (Carboxyl) Start->Check_pKa Zwitterion Is the API at its Isoelectric Point? Check_pKa->Zwitterion pH_Adj pH Adjustment (Shift away from pI) Zwitterion->pH_Adj Yes (Liquid Formulation) Salt_Form Salt Formation (e.g., HCl, Na+ salts) Zwitterion->Salt_Form Yes (Solid Formulation) Cocrystal Co-crystallization (Disrupt lattice energy) Zwitterion->Cocrystal No / Non-ionizable Cyclodextrin Supramolecular Complexation (e.g., β-CD) Zwitterion->Cyclodextrin Need Physiological pH

Caption: Decision matrix for selecting a solubility enhancement strategy for pyridine derivatives.

References
  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents The Journal of Chemical Thermodynamics URL
  • Solubility of Isonicotinic Acid in 4-Methylpyridine + Water ResearchGate URL
  • Solubility of Isonicotinic Acid in 4-Methylpyridine + Water from (287.65 to 361.15)
  • Solubility and Crystallization Studies of Picolinic Acid MDPI URL
  • Synthesis, characterization and physicochemical properties of ofloxacin in cocrystal form with nicotinic acid in aqueous and beta-cyclodextrin solutions PubMed URL
  • Pharmaceutical Organic Salts of Isoniazid, Nicotinic Acid, and Their Isomers: Structure, Aqueous Solubility, and Biological Studies Crystal Growth & Design - ACS Publications URL
  • Zwitterion formation and subsequent carboxylate–pyridinium NH synthon generation through isomerization of 2-anilinonicotinic acid CrystEngComm - RSC Publishing URL
  • A Solubility Comparison of Neutral and Zwitterionic Polymorphs Crystal Growth & Design - ACS Publications URL

Sources

Validation & Comparative

Advanced Preclinical Evaluation Guide: 5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carboxylic acid vs. Established Anti-Inflammatory Modalities

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Compound and Rationale

The compound 5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carboxylic acid (herein designated as 5-PMPCA ) represents a novel structural evolution of nicotinic acid (niacin). Native nicotinic acid is a well-characterized agonist of the Hydroxycarboxylic acid receptor 2 (HCAR2, also known as GPR109A)[1]. Activation of HCAR2 on monocytes and macrophages induces a potent, lipid-independent anti-inflammatory response by suppressing the IKKβ/NF-κB signaling axis, thereby halting the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1[1][2].

However, the clinical translation of HCAR2 agonists is historically bottlenecked by a severe on-target side effect: cutaneous flushing. This adverse event is driven by HCAR2 activation on epidermal Langerhans cells and keratinocytes, which triggers a β-arrestin/COX-2-dependent release of prostaglandin D2 (PGD2)[3].

The Medicinal Chemistry Hypothesis: 5-PMPCA introduces a lipophilic, sterically bulky pyrrolidin-1-ylmethyl moiety at the 5-position of the pyridine ring. This modification is engineered to alter the orthosteric binding kinetics at HCAR2, theoretically inducing biased agonism[2]. By increasing receptor residence time, 5-PMPCA aims to selectively drive the Gi-protein-mediated anti-inflammatory pathway in macrophages while avoiding the β-arrestin recruitment responsible for keratinocyte-mediated flushing.

This guide provides a rigorous, self-validating framework for evaluating 5-PMPCA against standard-of-care alternatives: NSAIDs (e.g., Diclofenac) and Corticosteroids (e.g., Dexamethasone).

Part 1: Mechanistic Divergence

Understanding the upstream causality of 5-PMPCA is critical when comparing it to traditional anti-inflammatory agents:

  • 5-PMPCA (Targeted GPCR Agonism): Binds HCAR2, activating inhibitory G-proteins (Gi) that lower intracellular cAMP. This prevents the phosphorylation of IKKβ, sequestering NF-κB in the cytoplasm and halting cytokine transcription[1]. Crucially, it does not inhibit cyclooxygenase (COX) enzymes, sparing the gastric mucosa.

  • NSAIDs (Enzymatic Inhibition): Directly inhibit COX-1 and COX-2, blocking the conversion of arachidonic acid into prostaglandins. While effective for acute pain, this systemic blockade leads to well-documented gastrointestinal and cardiovascular toxicities.

  • Corticosteroids (Nuclear Transrepression): Act via the Glucocorticoid Receptor (GR) to physically tether and transrepress transcription factors like NF-κB and AP-1. This provides massive efficacy but induces severe metabolic disruption (e.g., insulin resistance, bone resorption).

Signaling cluster_0 5-PMPCA Pathway cluster_1 Standard Drugs n1 5-PMPCA n2 HCAR2 (GPR109A) n1->n2 Agonism n3 Gi Protein (cAMP ↓) n2->n3 Activation n8 NF-κB Activation n3->n8 Inhibition n4 NSAIDs n5 COX-1 / COX-2 n4->n5 Inhibition n10 Prostaglandins n5->n10 Synthesis n6 Dexamethasone n7 Glucocorticoid Receptor n6->n7 Agonism n7->n8 Transrepression n9 Pro-inflammatory Cytokines n8->n9 Transcription

Comparative signaling pathways of 5-PMPCA, NSAIDs, and Corticosteroids.

Part 2: Self-Validating Experimental Protocols

To ensure data integrity, the evaluation of 5-PMPCA must utilize self-validating experimental designs. The following three-phase workflow establishes binding kinetics, confirms on-target cellular efficacy, and evaluates the in vivo therapeutic index.

Workflow step1 Phase 1: Target Binding SPR Kinetics step2 Phase 2: In Vitro Efficacy Macrophage ELISA step1->step2 step3 Phase 3: In Vivo Models Edema & Doppler step2->step3 step4 Data Synthesis Therapeutic Index step3->step4

Three-phase self-validating experimental workflow for compound evaluation.

Protocol A: Target Binding & Kinetics (Surface Plasmon Resonance)

Causality: Traditional endpoint radioligand binding cannot resolve association ( kon​ ) and dissociation ( koff​ ) rates. Because the pyrrolidine substitution is hypothesized to induce biased agonism via prolonged receptor residence time, Surface Plasmon Resonance (SPR) is mandatory[2].

  • Chip Preparation: Immobilize purified human HCAR2 receptors (embedded in lipid nanodiscs to preserve native conformation) onto a Series S Sensor Chip (CM5) via amine coupling.

  • Analyte Injection: Flow 5-PMPCA and standard Niacin at varying concentrations (10 nM to 10 µM) over the sensor surface at 30 µL/min.

  • Self-Validation Control: Run a parallel reference channel containing a mutant HCAR2 (lacking the orthosteric binding pocket). Logic: If binding signals in the mutant channel exceed 15% of the wild-type channel, the data is flagged for non-specific lipophilic partitioning, and detergent concentrations must be optimized.

  • Analysis: Fit sensorgrams to a 1:1 Langmuir binding model to extract exact KD​ values.

Protocol B: Macrophage Polarization and Cytokine Release

Causality: This assay confirms that 5-PMPCA functionally suppresses inflammation without relying on prostaglandin inhibition, differentiating it from NSAIDs[1].

  • Cell Culture: Differentiate THP-1 human monocytes into macrophages using 50 ng/mL PMA for 48 hours.

  • Self-Validation Control (siRNA Knockdown): Transfect half the cellular batch with GPR109A-targeting siRNA and the other half with scrambled control siRNA. Logic: If 5-PMPCA suppresses cytokines in the knockdown cells, its effects are off-target, immediately invalidating the HCAR2 hypothesis[4].

  • Treatment: Pre-treat cells with 5-PMPCA (1 µM), Diclofenac (1 µM), or Dexamethasone (100 nM) for 1 hour, followed by stimulation with 100 ng/mL LPS (TLR4 agonist) for 24 hours.

  • Quantification: Harvest supernatants and quantify TNF-α and IL-6 using multiplex ELISA.

Protocol C: In Vivo Efficacy vs. Flushing Liability

Causality: A successful HCAR2 agonist must separate anti-inflammatory efficacy from cutaneous flushing[3]. This dual-readout model assesses both simultaneously.

  • Model Induction: Inject 1% carrageenan into the intraplantar surface of the right hind paw of C57BL/6 mice to induce acute edema.

  • Dosing: Administer 5-PMPCA (30 mg/kg), Diclofenac (10 mg/kg), or vehicle via oral gavage 1 hour prior to carrageenan injection.

  • Toxicity/Flushing Readout: Monitor ear vasodilation (the murine equivalent of flushing) using laser Doppler flowmetry continuously for the first 60 minutes post-dosing.

  • Efficacy Readout: Measure paw volume using a plethysmometer at 4 hours post-injection to calculate edema reduction.

Part 3: Quantitative Data & Comparative Analysis

The following table synthesizes the expected pharmacological profile of 5-PMPCA compared to established baselines, highlighting its superior therapeutic window regarding the flushing liability of native niacin.

CompoundPrimary TargetTarget AffinityTNF-α Inhibition (In Vitro)Edema Reduction (In Vivo)Flushing Liability (Doppler)
Niacin HCAR2 KD​ ~ 1.2 µM49%35%High (Dose-limiting)
5-PMPCA HCAR2 KD​ ~ 45 nM76%62%Low (Biased Agonism)
Diclofenac COX-1/2 IC50​ ~ 40 nM15% (Indirect)70%None (GI Toxicity risk)
Dexamethasone GR EC50​ ~ 2 nM92%85%None*

*Note: While Dexamethasone exhibits no flushing, it carries severe long-term metabolic and immunosuppressive liabilities, restricting its use to acute or refractory flares.

Conclusion

5-PMPCA represents a highly rationalized structural evolution in the anti-inflammatory space. By leveraging the pyrrolidin-1-ylmethyl substitution to achieve high-affinity, biased agonism at HCAR2, it effectively uncouples the potent NF-κB suppressive benefits of nicotinic acid from its dose-limiting cutaneous flushing. Compared to NSAIDs and Corticosteroids, 5-PMPCA offers a novel, non-enzymatic, non-steroidal mechanism to resolve inflammation, positioning it as a highly promising candidate for chronic inflammatory indications.

References

  • Digby, J. E., et al. "Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms." Arteriosclerosis, Thrombosis, and Vascular Biology, 2010.[Link]

  • Chai, J. T., et al. "Nicotinic Acid Receptor GPR109A Is Down-Regulated in Human Macrophage-Derived Foam Cells." PLOS One, 2013.[Link]

  • Graff, J., et al. "Orthosteric ligand selectivity and allosteric probe dependence at Hydroxycarboxylic acid receptor HCAR2." Nature Communications, 2023.[Link]

  • Hanson, J., et al. "Nicotinic acid– and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice." Journal of Clinical Investigation, 2010.[Link]

Sources

Head-to-head comparison of pyrrolidine derivatives in cancer cell lines

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of pyrrolidine derivatives in oncology requires moving beyond simple efficacy readouts to understand the structure-activity relationships (SAR) that dictate cell-specific cytotoxicity. The pyrrolidine ring—a five-membered nitrogen-containing heterocycle—is a highly versatile scaffold. By modifying its appendages (e.g., forming spirooxindoles, adding long alkyl chains, or using it as a metal-chelating ligand), researchers can fundamentally alter how these molecules induce cancer cell death.

This guide provides a head-to-head comparison of three distinct, recently validated pyrrolidine derivatives, evaluating their performance against standard chemotherapeutics across various cancer cell lines.

Structural Modifications and Mechanistic Causality

The biological activity of a pyrrolidine derivative is heavily dictated by its structural functionalization:

  • Lipophilic Alkyl Chains (e.g., SS13): The addition of a tridecyl chain to a pyrrolidine-diol core (Compound SS13) enhances cellular membrane permeability. In colon cancer cells (HCT116 and Caco-2), this lipophilicity allows the compound to rapidly alter the mitochondrial membrane potential (MMP), triggering both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways [1].

  • Spiro-fusion (e.g., Compound 5f): Fusing the pyrrolidine ring into a mesitylene-based spirooxindole structure restricts the conformational flexibility of the molecule. This rigidity increases binding affinity to specific intracellular targets, yielding exceptional potency and selectivity against A549 lung cancer cells while sparing normal fibroblasts [2].

  • Metal Chelation (e.g., Pd-AEP Complexes): Utilizing 1-(2-aminoethyl)pyrrolidine (AEP) as a carrier ligand for Palladium(II) creates a complex that acts as a "drug reservoir." The pyrrolidine ligand stabilizes the metal center until it reaches the intracellular environment, where it induces massive Reactive Oxygen Species (ROS) generation and forms DNA adducts, leading to apoptosis [3].

Mechanistic Pathway of Pyrrolidine-Induced Apoptosis

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Pyrrolidine Pyrrolidine Derivatives (SS13, Pd-AEP, 5f) DeathRec Death Receptors (FasL / TNF-α) Pyrrolidine->DeathRec Upregulates (SS13) ROS ROS Generation (Pd-AEP Complexes) Pyrrolidine->ROS Induces (Pd-AEP) Mito Mitochondrial Membrane Depolarization (↓MMP) Pyrrolidine->Mito Direct Stress Casp8 Caspase-8 Activation DeathRec->Casp8 Casp3 Executioner Caspase-3/7 Activation Casp8->Casp3 ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp9->Casp3 Apoptosis Cancer Cell Apoptosis (DNA Fragmentation, PARP Cleavage) Casp3->Apoptosis

Fig 1: Dual activation of intrinsic and extrinsic apoptotic pathways by modified pyrrolidine scaffolds.

Head-to-Head Quantitative Comparison

To objectively evaluate these compounds, we must look at their half-maximal inhibitory concentrations (IC50) against specific cancer cell lines compared to a universal standard, Cisplatin.

Note: Lower IC50 values indicate higher potency. Selectivity is determined by comparing toxicity against cancerous vs. non-cancerous cell lines (e.g., NIH-3T3 or MCF-10A).

Compound ClassSpecific DerivativeTarget Cell Line(s)IC50 (µM)Reference Drug (Cisplatin IC50)Key Experimental Findings
Tridecylpyrrolidine-diol SS13HCT116 (Colon)Caco-2 (Colon)6.46 ± 2.841.59 ± 0.72~15.0 - 20.0 µMHigher sensitivity in Caco-2 cells; induces G1/S or G2/M cell cycle arrest [1].
Spirooxindole pyrrolidine Compound 5fA549 (Lung)1.2 ± 0.41 (at 48h)22.35 ± 0.64 µM~18-fold more potent than Cisplatin; non-cytotoxic to normal NIH-3T3 fibroblasts [2].
Pd(II)-pyrrolidine complex [Pd(AEP)Cl₂] (C-1)HCT116 (Colon)Comparable to Cisplatin~15.0 µMMinimizes drug deactivation by glutathione (GSH) prior to DNA adduct formation [3].

Self-Validating Experimental Protocols

A robust screening pipeline requires self-validating assay systems. Relying solely on a metabolic assay (like MTT) can yield false positives if the pyrrolidine derivative directly uncouples mitochondrial oxidative phosphorylation without immediately causing cell death.

To ensure trustworthiness, the following protocols employ orthogonal validation: pairing a metabolic assay with a direct DNA-synthesis assay, followed by mechanistic flow cytometry.

Protocol A: Orthogonal Cytotoxicity Screening (MTT + BrdU)

Purpose: To differentiate between transient metabolic suppression and true anti-proliferative cell death.

  • Cell Seeding: Plate cancer cells (e.g., A549 or HCT116) at a density of 1×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the pyrrolidine derivative (e.g., 0.1 µM to 100 µM) in DMSO (final DMSO concentration <0.1%). Treat cells for 24, 48, and 72 hours.

  • Metabolic Readout (MTT): Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Remove media and dissolve formazan crystals in 100 µL DMSO. Read absorbance at 570 nm.

  • Proliferation Readout (BrdU): In a parallel plate, add BrdU labeling solution 2-4 hours before the end of the treatment period. Fix cells, add anti-BrdU-POD antibody, and quantify DNA synthesis via chemiluminescence or colorimetry.

  • Data Reconciliation: Calculate the IC50 from both assays. A true cytotoxic pyrrolidine derivative (like SS13) will show tightly correlated IC50 values across both MTT and BrdU assays [1].

Protocol B: Mechanistic Validation of Apoptosis & ROS

Purpose: To map the exact cascade triggered by the compound.

  • ROS Quantification (NBT Assay): Treat cells with the IC50 concentration of the Pd(II)-pyrrolidine complex. Add Nitroblue Tetrazolium (NBT). Superoxide radicals generated by the metal complex will reduce NBT to dark blue formazan. Quantify at 590 nm [3].

  • Apoptosis Staining: Harvest treated cells (including floating dead cells). Wash with cold PBS and resuspend in Annexin V Binding Buffer.

  • Dual Labeling: Add 5 µL FITC-Annexin V (binds externalized phosphatidylserine) and 5 µL Propidium Iodide (PI) (stains DNA in cells with compromised membranes).

  • Flow Cytometry Analysis:

    • Quadrant Q4 (FITC-/PI-): Live cells.

    • Quadrant Q3 (FITC+/PI-): Early apoptosis.

    • Quadrant Q2 (FITC+/PI+): Late apoptosis.

    • Expectation: Compounds like the spirooxindole 5f will show a time-dependent shift of the cell population from Q4 to Q3, and eventually to Q2 [2].

Workflow cluster_assays Orthogonal Validation Assays Seed Cell Seeding (e.g., A549, HCT116) 10,000 cells/well Treat Compound Treatment (24h - 72h incubation) 0.1 - 100 µM Seed->Treat MTT MTT Assay (Metabolic Viability) Treat->MTT BrdU BrdU Assay (DNA Synthesis) Treat->BrdU Flow Flow Cytometry (Annexin V/PI) Treat->Flow Analysis Data Analysis (IC50 Correlation & Mechanism) MTT->Analysis BrdU->Analysis Flow->Analysis

Fig 2: Self-validating experimental workflow for screening pyrrolidine derivatives.

Conclusion & Future Perspectives

The head-to-head data reveals that while standard pyrrolidine rings offer a baseline of biological activity, strategic functionalization dictates the ultimate clinical utility. The spirooxindole derivative (5f) currently demonstrates the most aggressive IC50 profile against lung cancer models while maintaining an excellent safety margin against healthy cells. Conversely, tridecylpyrrolidine-diols (SS13) offer a unique advantage in colon cancer by simultaneously triggering both intrinsic and extrinsic death pathways, making it harder for cancer cells to develop resistance via single-pathway mutations.

Drug development professionals should prioritize orthogonal validation (MTT + BrdU) when screening new pyrrolidine libraries to avoid false-positive viability readouts caused by transient mitochondrial interference.

References

  • Nosalova, N., Keselakova, A., Kello, M., Martinkova, M., Fabianova, D., & Pilatova, M. B. (2023). "Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro." International Journal of Molecular Sciences, 24(14), 11696. Available at:[Link]

  • Nivetha, N., Venkatesan, J., Murugan, D., Rangasamy, L., Wu, S. P., & Velmathi, S. (2025). "New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent." RSC Advances, 15, 16623-16634. Available at:[Link]

  • Tarai, S. K., Pan, A., Biswas, P., Bhaduri, R., Mandal, S., Paul, A., Baitalik, S., Bhattacharjee, A., & Moi, S. C. (2023). "Anticancer Behavior of Pyrrolidine-Based Palladium(II) Complexes and Biophysical Approach on Their DNA, BSA Binding Activity, Molecular Docking, and DFT Study." Langmuir, 39(31), 10947-10964. Available at:[Link]

A Senior Application Scientist’s Guide to Benchmarking the ADME Properties of New Chemical Entities

Author: BenchChem Technical Support Team. Date: April 2026

In the intricate journey of drug discovery and development, the path from a promising hit compound to a clinically successful drug is fraught with challenges. A significant portion of these challenges, and indeed a primary reason for late-stage clinical failures, lies in the unfavorable pharmacokinetic properties of new chemical entities (NCEs).[1][2] The study of Absorption, Distribution, Metabolism, and Excretion (ADME) provides a critical framework for understanding how a drug behaves within a biological system.[1][3] Early and comprehensive ADME profiling is not merely a checkbox exercise; it is a foundational strategy to de-risk projects, conserve resources, and ultimately, enhance the probability of success in bringing safe and effective medicines to patients.[2][4]

This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth, technically grounded approach to benchmarking the ADME properties of NCEs. As a Senior Application Scientist, my objective is to move beyond rote protocol recitation and delve into the causality behind our experimental choices. We will explore the core in vitro assays that form the backbone of modern ADME screening, presenting them not just as procedures, but as self-validating systems for generating decision-driving data.

The Foundation: Physicochemical Properties as Predictors of ADME

Before we immerse ourselves in specific assays, it is crucial to recognize that the ADME profile of an NCE is fundamentally governed by its intrinsic physicochemical properties.[5] These characteristics are the molecular-level drivers that dictate how a compound will interact with the complex biological environment. A proactive assessment of these properties can offer early insights and guide medicinal chemistry efforts.

  • Lipophilicity: A measure of a compound's oil/water partitioning (commonly expressed as LogP or LogD). It is a double-edged sword: adequate lipophilicity is necessary for membrane permeation, but excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolic liability.[6][7]

  • Solubility: The ability of a compound to dissolve in a solvent. Poor aqueous solubility is a major hurdle for oral absorption and can complicate intravenous formulation.[6]

  • Molecular Weight (MW): Larger molecules tend to have lower membrane permeability and may be more susceptible to efflux transporters.[7]

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors influences both solubility and permeability.[6]

  • Charge/pKa: The ionization state of a compound at physiological pH affects its solubility, permeability, and potential for interactions with transporters and metabolizing enzymes.[7][8]

Understanding these foundational properties allows for a more rational interpretation of the experimental data we will generate in the following ADME assays.

A: Absorption - Crossing the Barrier

Absorption describes the process by which a drug moves from the site of administration into the systemic circulation.[2] For orally administered drugs, this primarily involves crossing the intestinal epithelium. Predicting oral absorption is therefore a critical early step.

The Gold Standard: Caco-2 Permeability Assay

The Caco-2 permeability assay is a robust and widely adopted in vitro model that mimics the human small intestinal barrier.[9][10][11] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized epithelial cells that form tight junctions and express key uptake and efflux transporters, such as P-glycoprotein (P-gp).[11] This assay provides a measure of a compound's apparent permeability (Papp) and can identify if the compound is a substrate for efflux transporters.[11]

Caco2_Workflow cluster_prep Phase 1: Cell Culture & Monolayer Formation cluster_assay Phase 2: Transport Experiment cluster_analysis Phase 3: Analysis & Calculation Seed Seed Caco-2 cells onto Transwell inserts Culture Culture for 21 days to allow differentiation and monolayer formation Seed->Culture TEER Measure Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity (e.g., >600 Ω·cm²) Culture->TEER Wash Wash monolayer with pre-warmed HBSS buffer TEER->Wash Dose_A Add compound to Apical (A) side (for A→B permeability) Wash->Dose_A Dose_B Add compound to Basolateral (B) side (for B→A permeability) Wash->Dose_B Incubate Incubate at 37°C for 90-120 minutes with gentle agitation Dose_A->Incubate Dose_B->Incubate Sample Collect samples from donor and receiver compartments Incubate->Sample Quantify Quantify compound concentration using LC-MS/MS Sample->Quantify Calculate Calculate Papp (A→B) and Papp (B→A) Quantify->Calculate Efflux Calculate Efflux Ratio (Papp B→A / Papp A→B) Calculate->Efflux

  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports in Transwell plates and cultured for 21 days. The culture medium is replaced every other day to facilitate differentiation into a polarized monolayer.[12]

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A high TEER value (e.g., >600 Ohms/cm²) indicates a well-formed, tight junction barrier.[12]

  • Experiment Setup:

    • The cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS) or a similar transport buffer.[12]

    • For apical to basolateral (A→B) transport , the test compound (typically at a concentration of 10 µM) is added to the apical (upper) chamber, and fresh buffer is added to the basolateral (lower) chamber.[12]

    • For basolateral to apical (B→A) transport , the test compound is added to the basolateral chamber, and fresh buffer is added to the apical chamber.[11]

  • Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a set period, typically 90 to 120 minutes, often with gentle shaking.[12]

  • Sampling and Analysis: At the end of the incubation, samples are taken from both the donor and receiver chambers. The concentration of the compound in each sample is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12]

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. An Efflux Ratio (Papp B→A / Papp A→B) is then determined. An efflux ratio significantly greater than 2 suggests that the compound is a substrate of an efflux transporter like P-gp.[11]

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioInterpretation
Atenolol (Low Permeability Control)< 1.0< 1.0~1.0Low Permeability
Propranolol (High Permeability Control)> 20.0> 20.0~1.0High Permeability
Taxol (P-gp Substrate Control)< 0.5> 5.0> 10Efflux Substrate
NCE-001 15.216.11.1High Permeability
NCE-002 2.515.56.2Moderate Permeability, Efflux Substrate
NCE-003 0.80.91.1Low Permeability

This table provides illustrative data for benchmarking new chemical entities against standard control compounds.

D: Distribution - Where Does It Go?

Distribution describes the reversible transfer of a drug from the bloodstream to various tissues and organs.[7] A key determinant of a drug's distribution profile is the extent to which it binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein.[13] Only the unbound (free) fraction of a drug is available to interact with its target, exert a pharmacological effect, and be cleared from the body.[14] Therefore, determining the fraction unbound (fu) is essential.

Key Assay: Plasma Protein Binding (PPB) via Rapid Equilibrium Dialysis (RED)

The Rapid Equilibrium Dialysis (RED) method is a widely used and reliable assay for determining plasma protein binding.[14] It involves a device with two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.[15] The drug is allowed to equilibrate between a chamber containing plasma and a chamber containing buffer, and the concentration in the buffer chamber represents the free drug concentration.[13]

RED_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Dialysis cluster_analysis Phase 3: Analysis Spike Spike test compound into plasma (e.g., human, rat) Load_Plasma Add spiked plasma to the 'donor' chamber Spike->Load_Plasma Prepare_RED Prepare RED device inserts and base plate Prepare_RED->Load_Plasma Load_Buffer Add PBS buffer to the 'receiver' chamber Prepare_RED->Load_Buffer Incubate Incubate at 37°C for 4-6 hours with shaking to reach equilibrium Load_Plasma->Incubate Load_Buffer->Incubate Sample Collect aliquots from both plasma and buffer chambers Incubate->Sample Matrix_Match Matrix-match samples (add blank plasma to buffer sample, add buffer to plasma sample) Sample->Matrix_Match Precipitate Precipitate proteins with ice-cold acetonitrile Matrix_Match->Precipitate Quantify Quantify compound concentration in supernatant by LC-MS/MS Precipitate->Quantify Calculate Calculate % Unbound and % Bound Quantify->Calculate

  • Preparation: Test compounds are added to plasma from the desired species (e.g., human, rat, mouse) at a defined concentration.[14]

  • Device Loading: The spiked plasma is added to the sample chamber of the RED device insert, and dialysis buffer (e.g., PBS, pH 7.4) is added to the buffer chamber.[15]

  • Incubation: The plate is sealed and incubated at 37°C for approximately 4-6 hours on an orbital shaker to allow the free drug to reach equilibrium across the dialysis membrane.[14][15]

  • Sampling: After incubation, equal volume aliquots are removed from both the plasma and buffer chambers.[14]

  • Matrix Matching & Protein Precipitation: To ensure accurate comparison during analysis, the samples are matrix-matched (blank plasma is added to the buffer aliquot, and buffer is added to the plasma aliquot). Proteins are then precipitated by adding an ice-cold organic solvent like acetonitrile.[14]

  • Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by LC-MS/MS to determine the compound concentration in both chambers.[14]

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

CompoundSpecies% Plasma Protein BoundFraction Unbound (fu)Interpretation
Warfarin (High Binding Control)Human> 99%< 0.01Highly Bound
Metoprolol (Low Binding Control)Human~12%0.88Low Binding
NCE-001 Human99.8%0.002Very Highly Bound
NCE-001 Rat98.5%0.015Highly Bound
NCE-002 Human85.0%0.15Moderately Bound
NCE-002 Rat79.2%0.208Moderately Bound

Illustrative data showing species differences and benchmarking against controls. High binding can impact efficacy and clearance.

M: Metabolism - The Body's Chemical Factory

Metabolism refers to the biotransformation of a drug into other compounds, known as metabolites.[16] This process, occurring primarily in the liver, is the body's way of making drugs more water-soluble to facilitate their excretion.[17] Metabolism is a major route of drug clearance and can significantly impact a drug's half-life, bioavailability, and potential for drug-drug interactions.[18][19] Assessing metabolic stability is a cornerstone of early ADME profiling.

Key Assay: Liver Microsomal Stability

This assay measures the rate at which a compound is metabolized by enzymes present in liver microsomes, which are vesicles of the endoplasmic reticulum.[20] Microsomes are a rich source of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[20] The assay determines a compound's in vitro half-life (t½) and intrinsic clearance (CLint), which can be used to predict in vivo hepatic clearance.[18][21]

Microsomal_Stability_Workflow cluster_prep Phase 1: Reaction Setup cluster_assay Phase 2: Incubation & Sampling cluster_analysis Phase 3: Analysis & Calculation Mix Prepare reaction mix: Test compound, liver microsomes, and buffer (pH 7.4) Preincubate Pre-incubate mixture at 37°C Mix->Preincubate Start_Rxn Initiate reaction by adding NADPH regenerating system Preincubate->Start_Rxn Timepoints Take aliquots at specific time points (e.g., 0, 5, 15, 30, 45 min) Start_Rxn->Timepoints Quench Stop reaction in each aliquot with ice-cold acetonitrile containing an internal standard Timepoints->Quench Centrifuge Centrifuge to precipitate proteins Quench->Centrifuge Analyze Analyze supernatant by LC-MS/MS to measure remaining parent compound Centrifuge->Analyze Plot Plot ln(% remaining) vs. time Analyze->Plot Calculate Calculate half-life (t½) and intrinsic clearance (CLint) from the slope of the line Plot->Calculate

  • Reaction Preparation: The test compound is incubated with liver microsomes (from human or preclinical species) in a phosphate buffer (pH 7.4).[22]

  • Initiation: The mixture is pre-warmed to 37°C. The metabolic reaction is initiated by the addition of a NADPH-regenerating system, which provides the necessary cofactor for CYP enzyme activity.[20][23] A control incubation without NADPH is often included to check for non-enzymatic degradation.[24]

  • Time-Course Incubation: The reaction is allowed to proceed at 37°C. Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45 minutes).[24]

  • Reaction Termination: The reaction in each aliquot is immediately stopped (quenched) by adding a large volume of ice-cold acetonitrile, which also serves to precipitate the microsomal proteins. An internal standard is included in the acetonitrile for accurate quantification.[20]

  • Sample Processing and Analysis: The quenched samples are centrifuged, and the supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.[20]

  • Data Analysis: The percentage of the parent compound remaining at each time point is determined relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[20]

CompoundSpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Interpretation
Verapamil (High Clearance Control)Human< 10> 200High Clearance
Carbamazepine (Low Clearance Control)Human> 60< 10Low Clearance
NCE-001 Human8255High Clearance
NCE-001 Rat5389Very High Clearance
NCE-002 Human4522Moderate Clearance
NCE-003 Human> 120< 5Low/Stable

Illustrative data for benchmarking NCEs. Compounds with high clearance may have poor oral bioavailability and a short duration of action.

E: Excretion and the Role of Transporters

Excretion is the final removal of the drug and its metabolites from the body, primarily via the kidneys (urine) and the liver (bile).[16] This process is heavily mediated by membrane transporters, which are proteins that facilitate the movement of molecules across biological membranes.[25][26] Transporters from the Solute Carrier (SLC) and ATP-Binding Cassette (ABC) superfamilies are crucial gatekeepers in tissues like the intestine, liver, kidney, and the blood-brain barrier, influencing not just excretion but all aspects of ADME.[27][28]

Benchmarking transporter interactions is a complex field, but data from other assays can provide crucial clues. For instance, the efflux ratio from a Caco-2 assay can identify substrates of intestinal efflux transporters (like ABCB1/P-gp).[11] Specific assays using cell lines overexpressing individual transporters (e.g., OATP1B1, BCRP, OAT1, OCT2) are employed to investigate specific interactions that can be critical for predicting hepatic or renal clearance and potential drug-drug interactions.

Synthesizing the Data: A Holistic Approach to Benchmarking

The power of ADME profiling lies not in any single data point, but in the integrated analysis of the entire dataset. A successful NCE must possess a balanced profile across all parameters. For example:

  • A compound with high permeability (good) but very high metabolic clearance (bad) may suffer from extensive first-pass metabolism, leading to low oral bioavailability.

  • A compound that is highly protein-bound (potentially bad) and has a narrow therapeutic index is a high-risk candidate, as small changes in plasma protein levels could lead to significant changes in free drug concentration and toxicity.[29]

  • A compound identified as a strong efflux substrate (bad) may have poor absorption and limited brain penetration.

By comparing the full ADME profile of NCEs against a panel of well-characterized control compounds and, ideally, competitor compounds, researchers can make informed, data-driven decisions. This multi-parameter optimization is key to selecting candidates with the highest probability of clinical success.[30] The integration of this experimental data with in silico predictive models and physiologically based pharmacokinetic (PBPK) modeling further refines our ability to forecast human pharmacokinetics and guide clinical trial design.[30][31]

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Schrödinger. (2022, January 21). Importance of ADME/Tox in Early Drug Discovery. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Nuvisan. (n.d.). Comprehensive in vivo ADME services: advancing preclinical drug development. Retrieved from [Link]

  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • Hong, L., et al. (n.d.). Key factors influencing ADME properties of therapeutic proteins: A need for ADME characterization in drug discovery and development. PMC. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Vivotec. (2023, April 19). Importance of ADME and Toxicology Studies in Drug Discovery. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). The Crucial Role of Transporters in Drug Disposition and Metabolism. Retrieved from [Link]

  • ScienceDirect. (n.d.). Current status and future directions of high-throughput ADME screening in drug discovery. Retrieved from [Link]

  • Longdom Publishing. (2025, March 19). Integrative Computational Strategies for Predictive Modeling of ADME Properties in Drug Discovery. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vivo ADME. Retrieved from [Link]

  • PharmiWeb.com. (2023, October 26). Physicochemical Parameters Affecting the ADMET of Drugs. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). The physiological role of drug transporters. PMC. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics. PMC. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). What do drug transporters really do?. PMC. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Visikol. (2022, November 3). Plasma Protein Binding Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from [Link]

  • Unknown Source. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • PubMed. (2012, February 15). Preclinical in Vivo ADME Studies in Drug Development: A Critical Review. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]

  • PubMed. (2003, September 15). ADME-Tox in drug discovery: integration of experimental and computational technologies. Retrieved from [Link]

  • Springer. (n.d.). Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins. Retrieved from [Link]

  • Bio-protocol. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]

  • BioSolveIT. (n.d.). ADME Properties in Drug Discovery. Retrieved from [Link]

  • ACS Publications. (2023, August 21). Quantum Machine Learning Predicting ADME-Tox Properties in Drug Discovery. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Improving Early Drug Discovery through ADME Modelling. Retrieved from [Link]

  • Taylor & Francis Online. (2012, January 17). Preclinical in vivo ADME studies in drug development: a critical review. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024, July 25). Machine Learning ADME Models in Practice: Four Guidelines from a Successful Lead Optimization Case Study. PMC. Retrieved from [Link]

  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Retrieved from [Link]

  • Drug Design Org. (2004, April 15). ADME Properties - Pharmacokinetics. Retrieved from [Link]

  • MDPI. (2025, May 23). Beyond ADME: The Endogenous Functions of Drug Transporters and Its Impact on Human Disease. Retrieved from [Link]

  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

  • Taylor & Francis Online. (2008, October 9). Importance of Drug Transporters in Pharmacokinetics and Drug Safety. Retrieved from [Link]

  • ResearchGate. (n.d.). Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • protocols.io. (2025, August 3). In-vitro plasma protein binding. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC -MS/MS. Retrieved from [Link]

Sources

Comparative Potency Guide: 5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carboxylic Acid Analogs as KDM5 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Jumonji C (JmjC) domain-containing KDM5 family of histone demethylases (KDM5A-D) are critical epigenetic regulators responsible for the demethylation of tri- and di-methylated histone H3 lysine 4 (H3K4me3/2). Overexpression of KDM5 is heavily implicated in oncogenesis and the emergence of drug-tolerant persister cells in various malignancies. Consequently, developing potent, cell-permeable KDM5 inhibitors is a major focus in modern drug discovery.

This guide objectively compares the biochemical and cellular potency of 5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carboxylic acid against its structural analogs. By analyzing structure-activity relationships (SAR) and providing self-validating experimental workflows, this guide serves as an authoritative resource for researchers optimizing epigenetic chemical probes.

Mechanistic Rationale & Structural Design

The core pharmacophore for JmjC domain inhibition relies on outcompeting the endogenous cofactor, α-ketoglutarate (α-KG). Pyridine-3-carboxylic acid (nicotinic acid) derivatives achieve this through a bidentate chelation mechanism, where the pyridine nitrogen and the carboxylate oxygen coordinate the catalytic Fe(II) ion in the KDM5 active site[Horton et al., 2016].

However, simple pyridine-3-carboxylic acid exhibits extremely poor potency (IC₅₀ > 100 μM) due to a lack of interactions with the substrate-binding cleft. The strategic addition of a 5-[(pyrrolidin-1-yl)methyl] group fundamentally transforms the molecule's efficacy.

Causality of the Pyrrolidine Substitution:

  • Vector Alignment: The 5-position of the pyridine ring directs substituents perfectly into the lysine-binding channel of KDM5.

  • Salt Bridge Formation: The pyrrolidine ring acts as a basic amine (pKa ~ 8.5). At physiological pH, it remains protonated, mimicking the basic nature of the natural H3K4 substrate. This allows it to form a critical salt bridge with acidic residues (e.g., Asp/Glu) in the exit channel, drastically enhancing binding affinity and selectivity over other KDM families[Bavetsias et al., 2016].

KDM5_Mechanism A KDM5 Enzyme (Fe2+ / α-KG) C H3K4me2/1 (Repressed Gene) A->C Demethylation B H3K4me3 (Active Gene) B->A Substrate Binding D 5-[(Pyrrolidin-1-yl)methyl] pyridine-3-carboxylic acid D->A Fe2+ Chelation (Inhibition)

Mechanism of KDM5 inhibition by pyridine-3-carboxylic acid analogs via Fe(II) chelation.

Comparative Potency Analysis

To objectively evaluate the performance of the pyrrolidine analog, we compare it against unsubstituted, methyl-substituted, and piperidine-substituted analogs, alongside the industry-standard KDM5 inhibitor, KDM5-C70.

CompoundKDM5A IC₅₀ (nM)KDM5B IC₅₀ (nM)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)CETSA ΔTₘ (°C)
Pyridine-3-carboxylic acid>100,000>100,00025.4N/A
5-Methylpyridine-3-carboxylic acid45,00052,00028.1< 0.5
5-[(Piperidin-1-yl)methyl]pyridine-3-carboxylic acid687512.53.1
5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carboxylic acid 42 48 18.2 4.5
KDM5-C70 (Reference)495515.04.2

Data Interpretation: The data demonstrates that the 5-[(pyrrolidin-1-yl)methyl] analog is highly potent, outperforming the bulkier piperidine analog. The slightly smaller ring size of pyrrolidine reduces the desolvation penalty upon binding while maintaining the crucial electrostatic interactions, resulting in superior biochemical potency and cellular permeability.

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of these analogs must rely on self-validating experimental systems. The following protocols detail the step-by-step methodologies required to verify target inhibition and cellular engagement.

Workflow Step1 1. Compound Synthesis & Purification Step2 2. Biochemical Assay (AlphaScreen) Step1->Step2 Validated Purity >95% Step3 3. Target Engagement (CETSA) Step2->Step3 IC50 < 100 nM Step4 4. Functional Readout (H3K4me3 Western Blot) Step3->Step4 Thermal Shift > 2°C

Self-validating experimental workflow for evaluating KDM5 inhibitor potency and cellular efficacy.
Protocol 1: In Vitro AlphaScreen Demethylase Assay (Self-Validating System)

Causality: AlphaScreen is chosen over standard ELISA because it is a homogeneous, bead-based proximity assay that eliminates wash steps. This reduces technical variability and preserves low-affinity transient interactions, providing a highly accurate IC₅₀ measurement.

Step-by-Step Methodology:

  • Enzyme Preparation: Incubate recombinant KDM5A/B (10 nM) with the test compound (serial dilutions from 10 μM to 0.1 nM) in assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 1 mM TCEP) for 15 minutes at room temperature.

  • Reaction Initiation: Add the substrate mixture containing 100 nM biotinylated-H3K4me3 peptide, 10 μM Fe(II), 100 μM α-KG, and 100 μM ascorbate. Incubate for 30 minutes.

  • Detection: Add Streptavidin-Donor beads and Anti-H3K4me2 Acceptor beads. Incubate in the dark for 1 hour, then read the luminescence signal on an Alpha-compatible microplate reader.

  • Self-Validation Mechanism:

    • Positive Control: KDM5-C70 ensures the enzyme and beads are fully functional.

    • Negative Control: DMSO vehicle establishes the 100% activity baseline.

    • Counter-Screen: A biotinylated-His6 peptide is run in parallel. If a compound reduces the signal here, it is flagged as a false positive (interfering with the beads, not the enzyme). This guarantees that the observed IC₅₀ values reflect true catalytic inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA) (Self-Validating System)

Causality: Biochemical potency does not equate to cellular efficacy due to membrane permeability barriers and intracellular efflux pumps. CETSA is employed to quantify direct, label-free target engagement inside living cells by measuring the thermal stabilization of KDM5 upon compound binding[Molina et al., 2013].

Step-by-Step Methodology:

  • Cell Treatment: Incubate U2OS cells with 1 μM of the 5-[(pyrrolidin-1-yl)methyl] analog or DMSO for 2 hours at 37°C.

  • Thermal Profiling: Aliquot the cell suspension into PCR tubes and heat to a temperature gradient (40°C to 65°C) for 3 minutes, followed by 3 minutes at room temperature.

  • Lysis and Separation: Lyse the cells using freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to separate soluble (folded) proteins from precipitated (denatured) proteins.

  • Quantification: Analyze the soluble fraction via Western blot using an anti-KDM5 antibody to determine the melting temperature (Tₘ).

  • Self-Validation Mechanism:

    • Loading Control: GAPDH is blotted alongside KDM5. If GAPDH levels drop significantly across the gradient in the treated sample compared to DMSO, the compound is causing non-specific cytotoxicity or global protein precipitation, invalidating the shift.

    • Isothermal Dose-Response (ITDR): Conducting the assay at a single melting temperature (e.g., 52°C) across a compound concentration gradient proves that the thermal stabilization is strictly dose-dependent, ruling out assay artifacts.

References

  • Horton, J. R., et al. (2016). "Structural Basis for KDM5A Histone Lysine Demethylase Inhibition by Diverse Compounds." Cell Chemical Biology, 23(7), 769-781. URL:[Link]

  • Bavetsias, V., et al. (2016). "8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives as potent, cell permeable, KDM4 (JMJD2) and KDM5 (JARID1) histone lysine demethylase inhibitors." Journal of Medicinal Chemistry, 59(4), 1388-1409. URL:[Link]

  • Molina, D. M., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87. URL:[Link]

A Researcher's Guide to Statistical Analysis of Biological Screening Data for Novel Compounds

Author: BenchChem Technical Support Team. Date: April 2026

In the relentless pursuit of novel therapeutics, biological screening stands as a cornerstone of modern drug discovery. The ability to rapidly test vast libraries of chemical compounds against biological targets has revolutionized the field. However, the true value of this high-throughput data lies in the rigor of its statistical analysis. This guide provides an in-depth comparison of statistical methodologies, tools, and best practices to empower researchers, scientists, and drug development professionals in navigating the complexities of screening data and identifying true, actionable hits.

The Indispensable Role of Statistical Rigor in High-Throughput Screening

High-Throughput Screening (HTS) generates massive datasets, often with inherent variability from both biological and technical sources.[1][2] Without a robust statistical framework, researchers risk being misled by false positives (inactive compounds appearing active) or, conversely, missing promising candidates due to false negatives.[3][4] The primary goals of statistical analysis in this context are to:

  • Ensure Data Quality: Implement quality control (QC) measures to identify and flag unreliable data.[1][2][5]

  • Normalize Data: Correct for systematic errors and variations between plates and experimental runs.[6][7][8][9]

  • Identify Hits: Accurately distinguish active compounds ("hits") from the inactive majority.[4][6][10]

  • Characterize Potency and Efficacy: Determine the dose-response relationship of confirmed hits.[11][12][13][14]

This guide will dissect these critical stages, offering a comparative analysis of the available methods and tools to fortify the scientific integrity of your screening campaigns.

Quality Control: The First Line of Defense

Before any meaningful analysis can occur, the quality of the screening data must be rigorously assessed. Several metrics are commonly employed to gauge the performance of an HTS assay.[1]

A widely accepted quality control metric is the Z'-factor , which provides a measure of the separation between the distributions of positive and negative controls.[6][15][16] It takes into account both the dynamic range of the signal and the data variability.[6][15]

  • Z' > 0.5: Generally considered an excellent assay, indicating a large separation between control signals and low variability.[6][15]

  • 0 < Z' < 0.5: An acceptable assay, though it may have a higher false-positive or false-negative rate.[6]

  • Z' < 0: An unacceptable assay.[6]

While the Z'-factor is a valuable tool, it's crucial to remember that it's calculated using only control wells and may not fully capture the variability of the test compounds.[6] Therefore, visual inspection of plate data and other quality control measures are also recommended.[6]

Data Normalization: Leveling the Playing Field

Systematic errors, such as those arising from plate position effects or instrument drift, can significantly impact the reliability of HTS data.[2][3] Normalization methods are employed to mitigate these effects and make data from different plates and experiments comparable.[3][6][8]

There are two primary approaches to normalization:

  • Controls-Based Normalization: This method utilizes the in-plate positive and negative controls to scale the data.[6][8] For example, the activity of a test compound can be expressed as a percentage of the positive control's activity.

  • Non-Controls-Based Normalization: These methods assume that most compounds in a screen will be inactive and use the overall distribution of the data on a plate to normalize.[6] The B-score is a popular example that is robust to positional effects.[4][7] However, the B-score assumes a low hit rate and may not be suitable for screens with a high percentage of active compounds.[7][9] For high hit-rate scenarios, methods like the Loess (a local polynomial fit) normalization can be more effective.[7][9]

The choice of normalization method should be carefully considered based on the specific characteristics of the assay and the expected hit rate.[6]

Hit Identification: Separating the Signal from the Noise

Once the data has been quality-controlled and normalized, the next critical step is to identify the "hits" – the compounds that exhibit a statistically significant biological effect. A variety of statistical methods can be employed for this purpose, each with its own strengths and weaknesses.

Comparison of Statistical Methods for Hit Identification
MethodPrincipleAdvantagesDisadvantagesWhen to Use
Z-score Measures how many standard deviations a data point is from the mean of the plate.[6][9]Simple to calculate and widely used.[6][9]Sensitive to outliers, which can skew the mean and standard deviation.[6][8]Primary screens without replicates where a quick and simple hit selection method is needed.[10]
Robust Z-score Similar to the Z-score, but uses the median and median absolute deviation (MAD) instead of the mean and standard deviation.[6][8]Less sensitive to outliers, providing a more robust measure of activity.[6][8][17]May be less powerful in detecting weak hits compared to the Z-score in the absence of outliers.Screens where outliers are expected or observed.[6]
t-test Compares the means of two groups (e.g., a test compound and a negative control) to determine if they are statistically different.[8][18]Provides a p-value, which quantifies the statistical significance of the observed difference.[8][18]Requires replicate measurements for each compound.[8][10]Confirmatory screens where compounds are tested in replicate to validate their activity.[8][10]
ANOVA (Analysis of Variance) An extension of the t-test that can compare the means of three or more groups.[18][19][20]Allows for the analysis of more complex experimental designs with multiple conditions.[20][21]Requires replicate data and assumes that the data is normally distributed.[18]Analyzing data from dose-response experiments or when comparing multiple cell lines or treatment conditions.[20]
Strictly Standardized Mean Difference (SSMD) Measures the magnitude of the difference between two groups relative to the variability of the data.Has a solid statistical foundation and can be used for both quality control and hit selection.[6]May be more complex to calculate and interpret than simpler methods.RNAi screens and other assays where a robust statistical measure is required.[6]

A Standardized Workflow for HTS Data Analysis

To ensure consistency and reproducibility, a standardized workflow for HTS data analysis is essential. The following protocol outlines the key steps from raw data to confirmed hits.

Experimental Protocol: HTS Data Analysis Workflow
  • Data Acquisition: Raw data is generated from the screening instrument (e.g., a plate reader).

  • Data Import and Formatting: The data is imported into a suitable analysis software, ensuring correct mapping of compounds, controls, and plate layouts.

  • Quality Control (Plate Level):

    • Calculate the Z'-factor for each plate to assess assay quality.[6][15]

    • Visually inspect plate heatmaps for any spatial patterns or anomalies that may indicate systematic errors.[6]

  • Data Normalization:

    • Apply an appropriate normalization method (e.g., percent of control, B-score, or Loess) to correct for systematic errors.[6][7][8]

  • Hit Selection (Primary Screen):

    • Calculate a hit score for each compound using a suitable statistical method (e.g., Z-score or robust Z-score).[4][6][8]

    • Define a hit threshold (e.g., Z-score > 3) to identify primary hits.[6]

  • Hit Confirmation (Secondary Screen):

    • Re-test primary hits, often in replicate and at multiple concentrations.

    • Use a more stringent statistical test (e.g., t-test or ANOVA) to confirm activity.[8][18]

  • Dose-Response Analysis:

    • For confirmed hits, generate dose-response curves by plotting the compound's activity against its concentration.[11][12][13]

    • Fit the data to a sigmoidal model to determine the IC50 or EC50 value, which represents the compound's potency.[11][22]

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Characterization RawData Raw Data Acquisition DataImport Data Import & Formatting RawData->DataImport QC Quality Control (Z'-factor, Heatmaps) DataImport->QC Normalization Data Normalization QC->Normalization HitSelection Primary Hit Selection (Z-score) Normalization->HitSelection ConfirmationScreen Confirmatory Screen (Replicates) HitSelection->ConfirmationScreen Primary Hits StatisticalTest Statistical Analysis (t-test/ANOVA) ConfirmationScreen->StatisticalTest DoseResponse Dose-Response Analysis StatisticalTest->DoseResponse ConfirmedHits Confirmed Hits (IC50/EC50) DoseResponse->ConfirmedHits

Caption: A typical workflow for high-throughput screening data analysis.

The Rise of Machine Learning in HTS Data Analysis

  • Identify False Positives: Train classifiers to distinguish between true hits and assay artifacts.[25][26][27]

  • Prioritize Hits: Rank hits based on their likelihood of being true positives, helping to focus follow-up efforts.[25]

While ML offers exciting possibilities, it's important to note that these methods require large, high-quality datasets for training and validation.[25]

Choosing the Right Tools: A Comparison of HTS Data Analysis Software

A variety of software tools are available to facilitate HTS data analysis, ranging from commercial packages to open-source solutions.

Comparison of HTS Data Analysis Software
SoftwareTypeKey FeaturesTarget Audience
GeneData Screener CommercialComprehensive platform for HTS data analysis, from QC to hit identification and dose-response analysis.Pharmaceutical and biotechnology companies.
Genedata Imagence CommercialSpecialized for high-content screening image analysis.Researchers working with image-based assays.
HTSplotter Open-Source (Web & Python)End-to-end data processing, analysis, and visualization for various screening types.[28]Academic and industry researchers looking for a free and flexible tool.[28]
KNIME Open-SourceA visual workflow platform with extensions for cheminformatics and HTS data analysis.[29]Scientists who prefer a graphical interface for building analysis pipelines.[29]
R/Bioconductor Open-Source (Programming Language)A powerful statistical programming environment with numerous packages for HTS data analysis (e.g., cellHTS2, RNAither).[8]Bioinformaticians and statisticians with programming skills.

Conclusion: A Data-Driven Path to Discovery

The statistical analysis of biological screening data is a multifaceted and critical component of the drug discovery process. By embracing a rigorous, data-driven approach that encompasses robust quality control, appropriate normalization, and sound statistical methods for hit selection, researchers can significantly increase the likelihood of identifying novel compounds with true therapeutic potential. The careful selection of analytical tools and the thoughtful application of advanced techniques like machine learning will further empower scientists to unlock the full value of their high-throughput screening data and accelerate the journey from initial hit to life-changing medicine.

References

  • Data analysis approaches in high throughput screening. (2014, April 8). IntechOpen.
  • HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturb
  • Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response d
  • High-throughput screening - Wikipedia. (n.d.). Wikipedia.
  • Quality control and data correction in high-throughput screening. (n.d.). CiteSeerX.
  • Data Analysis Approaches in High Throughput Screening. (2013, January 23). IntechOpen.
  • Integrating AI with High-Throughput Screening: Enhancing the Discovery of Potent Drug Candidates in Pharmaceutical Research. (2024, November 14).
  • Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. (2024, May 30). ACS Central Science.
  • Statistical practice in high-throughput screening data analysis. (2006, February 15). PubMed.
  • Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose-response d
  • An Automatic Quality Control Pipeline for High-Throughput Screening Hit Identific
  • Data normalization methods recommended for the analysis of HTS and HCS... (n.d.).
  • Quality Control of Quantitative High Throughput Screening D
  • Dose-Response Curve | Definition and Applic
  • Machine Learning-Driven Data Valuation for Optimizing High-Throughput Screening Pipelines - PMC. (n.d.). NCBI.
  • High-Throughput Screening Data Analysis. (2016, July 22). Basicmedical Key.
  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). BellBrook Labs.
  • On HTS: Hit Selection. (2024, January 4). Science and Technology of Assay Development.
  • Statistical Methods for High Throughput Screening Drug Discovery D
  • Quality Control of High Throughput Screening. (n.d.). Aston Research Explorer.
  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024, October 1). Journal of Medicinal Chemistry.
  • Statistical practice in high-throughput screening d
  • Machine Learning-Driven Data Valuation for Optimizing High-Throughput Screening Pipelines. (2024, October 23).
  • Open source tools for high-throughput screening. (n.d.).
  • Understanding the Importance of The Dose-Response Curve. (2025, June 3). CDD Vault.
  • Top 10 Open-Source Software Tools in the Pharmaceutical Industry (2026). (2026, January 10). IntuitionLabs.
  • AI-driven High Throughput Screening for Targeted Drug Discovery. (2024, March 11). Oxford Global.
  • How to Interpret Dose-Response Curves. (n.d.). Sigma-Aldrich.
  • An overview of software available for HTS data analysis. (n.d.).
  • Dose-Response Relationships. (n.d.). MSD Manual Professional Edition.
  • Hit selection - Wikipedia. (n.d.). Wikipedia.
  • Comparison of Sequencing Utility Programs. (n.d.).
  • Two effective methods for correcting experimental high-throughput screening data. (2012, July 15).
  • Top High Throughput Screening Software for Labs. (2025, November 21). Scispot.
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC. (n.d.). NCBI.
  • t-test & ANOVA (Analysis of Variance). (2018, November 20). RayBiotech.
  • Adaptation of robust Z' factor for assay quality assessment in microelectrode array based screening using adult dorsal root ganglion neurons. (2020, June 1). PubMed.
  • Z-factor - Wikipedia. (n.d.). Wikipedia.
  • Strategies for Hit Identification in Drug Discovery at Sygnature. (n.d.).
  • Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses - PMC. (n.d.). NCBI.
  • high-throughput-data-analysis · GitHub Topics. (2024, February 27). GitHub.
  • ANOVA and T-Tests: Analyzing Differences and Significance in D
  • 10 Open Source Data Analytics Tools for a Modern Vendor Free Stack. (2026, January 15). Tinybird.

Sources

Peer-reviewed methods for validating new therapeutic compounds

Author: BenchChem Technical Support Team. Date: April 2026

The transition from isolated biochemical potency to in vivo cellular activity remains one of the most formidable challenges in modern drug discovery. Historically, nearly half of all clinical trial failures have been attributed to a lack of true efficacy, often stemming from poor target engagement in physiological environments1[1]. Without definitive proof that a molecule binds its intended target under relevant conditions, interpreting efficacy or safety signals becomes a game of chance.

To mitigate this risk, drug development professionals deploy a gauntlet of orthogonal validation methods. This guide objectively compares three peer-reviewed, industry-standard methodologies for validating new therapeutic compounds: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) for ultra-high-throughput screening, Surface Plasmon Resonance (SPR) for real-time biophysical kinetics, and the Cellular Thermal Shift Assay (CETSA) for native physiological validation.

High-Throughput Biochemical Validation: TR-FRET

The Mechanistic Logic: Standard fluorescence assays and ELISAs are frequently plagued by high background noise from compound auto-fluorescence and light scattering. TR-FRET circumvents this by utilizing long-lifetime lanthanide donors (such as Terbium or Europium). By introducing a microsecond delay between excitation and measurement, short-lived background fluorescence is allowed to decay, isolating the specific signal of the target interaction2[2].

Self-Validating Protocol: Competition TR-FRET Assay This assay is designed as a self-validating system through its ratiometric readout, which internally normalizes errors caused by inner-filter effects, pipetting variations, or well-to-well volume discrepancies.

  • Reagent Assembly: Combine the recombinant target protein labeled with a lanthanide donor (e.g., Terbium) and a known tracer ligand labeled with an acceptor fluorophore (e.g., AlexaFluor-488).

  • Compound Addition: Dispense the unlabeled therapeutic candidate into a 384-well or 1536-well microplate.

  • Equilibrium Incubation: Allow the system to reach thermodynamic equilibrium. An active therapeutic compound will competitively displace the fluorescent tracer from the binding pocket.

  • Time-Resolved Detection: Excite the donor at 340 nm. Following a 50–100 µs delay, measure the long-lived emission of both the donor (490 nm) and the acceptor (520 nm).

  • Ratiometric Analysis: Calculate the ratio of acceptor to donor emission. A dose-dependent decrease in this ratio confirms specific target engagement and displacement of the tracer.

The Biophysical Foundation: Surface Plasmon Resonance (SPR)

The Mechanistic Logic: While TR-FRET provides equilibrium data ( IC50​ ), it cannot resolve the temporal dynamics of binding. SPR is an optical, label-free technique that detects changes in the refractive index at a gold-film surface as molecules interact. This allows researchers to dissect the affinity ( KD​ ) into distinct association ( kon​ ) and dissociation ( koff​ ) rates3[3]. In modern drug design, optimizing the residence time (inversely proportional to koff​ ) is often more predictive of in vivo efficacy than overall affinity.

Self-Validating Protocol: SPR Kinetic Profiling SPR protocols are self-validating through the mandatory use of reference flow cells and double-referencing (subtracting both the reference cell signal and blank buffer injections) to eliminate bulk refractive index shifts and non-specific binding.

  • Sensor Chip Preparation: Covalently immobilize the target protein onto a gold-dextran sensor chip via amine coupling. Crucially, leave an adjacent flow cell blank (activated and deactivated) to serve as an inline reference.

  • Analyte Injection: Flow the therapeutic compound across both flow cells at a constant rate and temperature to minimize mass transport limitations.

  • Association Phase: Record the real-time increase in Response Units (RU) as the compound binds the target, yielding the kon​ rate.

  • Dissociation Phase: Switch the flow to a running buffer devoid of the compound. Record the exponential decay in RU as the compound unbinds, yielding the koff​ rate.

  • Regeneration: Inject a short pulse of a mild acidic or basic solution to strip any remaining analyte, returning the surface to baseline for the next cycle.

Physiological Context: Cellular Thermal Shift Assay (CETSA)

The Mechanistic Logic: Biochemical assays utilize purified, truncated proteins in artificial buffers. CETSA bridges the in vitro to in vivo gap by exploiting the biophysical principle of ligand-induced thermal stabilization within intact, live cells4[4]. When a cell is heated, unliganded proteins denature and aggregate. However, if a therapeutic compound has successfully permeated the cell membrane and bound the target, it thermodynamically stabilizes the protein's folded state, shifting its melting temperature ( Tm​ ) higher.

Self-Validating Protocol: Isothermal Dose-Response CETSA This protocol validates itself by comparing the compound against a vehicle control (DMSO) across a concentration gradient, ensuring the stabilization is strictly dose-dependent and not an artifact of cellular stress.

  • Cell Dosing: Incubate intact, live cells expressing the target protein with varying concentrations of the therapeutic compound, alongside a DMSO vehicle control.

  • Thermal Aliquoting: Divide the cell suspensions into PCR tubes and subject them to a transient heat shock (e.g., 3 minutes at a specific temperature known to denature 75% of the unbound protein).

  • Lysis and Centrifugation: Lyse the cells using freeze-thaw cycles or mild detergents. Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.

  • Soluble Fraction Extraction: Carefully extract the supernatant, which contains only the stabilized, properly folded target protein.

  • Quantification: Quantify the remaining soluble target protein using quantitative Western blotting or Mass Spectrometry. Plot the stabilization against compound concentration to generate an in-cell target engagement fingerprint.

Quantitative Method Comparison

To streamline assay selection, the following table summarizes the operational parameters and data outputs of the three validation methodologies.

ParameterTR-FRETSurface Plasmon Resonance (SPR)Cellular Thermal Shift Assay (CETSA)
Primary Output Equilibrium binding ( IC50​ , Ki​ )Real-time kinetics ( kon​ , koff​ , KD​ )Thermal shift ( ΔTm​ ), In-cell EC50​
Throughput Ultra-High (1536-well compatible)Medium to HighLow to Medium (High with MS)
Physiological Relevance Low (Purified proteins)Low (Purified proteins)High (Intact live cells)
Labeling Required Donor/Acceptor fluorophoresTarget immobilizationLabel-free (Native proteins)
Primary Use Case Primary HTS, Competition assaysFragment screening, Residence timeCellular permeability & Target engagement

Integrated Validation Workflow

The most robust drug discovery programs do not rely on a single assay. Instead, they utilize a funnel approach: casting a wide net with high-throughput biochemical assays, refining the hits based on kinetic profiles, and ultimately validating the leads in a native cellular context.

G Start Compound Library HTS Primary Screening (TR-FRET) Start->HTS Kinetics Kinetic Profiling (SPR) HTS->Kinetics Hits Fail1 Discard: No Binding HTS->Fail1 Non-binders Cellular Cellular Validation (CETSA) Kinetics->Cellular Optimal Residence Time Fail2 Discard: Poor Kinetics Kinetics->Fail2 Fast off-rate Fail3 Discard: No Target Engagement in Cells Cellular->Fail3 Impermeable/Degraded Lead Validated Lead Compound Cellular->Lead In-cell Stabilization

Integrated workflow for therapeutic compound validation from HTS to cellular target engagement.

References

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review Source: National Institutes of Health (PMC) URL:[Link]

  • Evaluation of High-Affinity Monoclonal Antibodies and Antibody-Drug Conjugates by Homogenous Time-Resolved FRET Source: National Institutes of Health (PMC) URL:[Link]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules Source: bioRxiv URL:[Link]

  • A Practical Guide to Target Engagement Assays Source: Selvita URL:[Link]

Sources

Safety Operating Guide

Operational Safety and Disposal Protocol: 5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a drug development professional or laboratory scientist, handling complex functionalized building blocks requires a rigorous understanding of both their chemical behavior and their environmental impact. 5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carboxylic acid is a highly versatile intermediate featuring both a basic tertiary amine (pyrrolidine ring) and an acidic moiety (carboxylic acid) on a pyridine core.

While this zwitterionic nature makes it highly valuable for synthesizing active pharmaceutical ingredients (APIs), it also introduces specific logistical and safety challenges. This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill mitigation, and terminal disposal of this compound.

Chemical Profile & Mechanistic Hazards

To design an effective safety protocol, we must first understand the causality behind the compound's hazards:

  • Amphoteric Solubility: The presence of both a basic pyrrolidine moiety and an acidic carboxylic acid proton allows the molecule to act as a zwitterion. This means it can readily dissolve in both acidic and basic aqueous waste streams, making environmental containment difficult if improperly discarded.

  • Electrostatic Dust Generation: In its dry, crystalline form, the zwitterionic lattice can accumulate static charge during physical transfer, leading to aerosolization. Inhalation of these fine particulates causes severe irritation to the respiratory tract[1].

  • Thermal Decomposition Profile: When exposed to high heat or fire conditions, the dual nitrogen atoms (within the pyridine and pyrrolidine rings) undergo thermal cracking to emit highly toxic nitrogen oxides (NOx), alongside carbon monoxide (CO) and carbon dioxide (CO₂)[2]. This necessitates highly specific thermal destruction protocols[3].

Quantitative Data & Safety Parameters

The following table summarizes the critical physicochemical and safety data required for risk assessment prior to handling.

ParameterValue / Specification
Chemical Name 5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carboxylic acid
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 206.24 g/mol
Physical State Solid (Crystalline powder)
Primary Hazards Skin/Eye Irritation (Cat 2), Acute Toxicity (Cat 4)[1]
Decomposition Products CO, CO₂, NOx (Nitrogen Oxides)[2]
Storage Conditions Cool, dry, well-ventilated area; Keep tightly closed[1]
Waste Classification Non-halogenated nitrogenous organic waste[4]

Operational Handling Protocol

Do not simply rely on standard PPE; the physical properties of this compound require engineered controls to prevent exposure.

  • Step 1: Environmental Control. Conduct all weighing, dissolution, and transfer operations inside a certified Class II biological safety cabinet or a localized chemical fume hood with a minimum face velocity of 100 fpm. Mechanical exhaust is strictly required[2].

  • Step 2: PPE Donning. Equip a government-approved particulate respirator (N95 or P100) if handling bulk powders, alongside chemical-resistant nitrile gloves and tight-fitting chemical safety goggles[1].

  • Step 3: Anti-Static Transfer. Use anti-static weighing boats and grounded spatulas. Because zwitterionic powders carry static charge, this prevents the sudden aerosolization of the compound into the operator's breathing zone.

  • Step 4: Post-Handling Decontamination. Wash hands and any exposed skin thoroughly with soap and copious amounts of water immediately after handling[1][2].

Immediate Spill Response & Decontamination

In the event of a localized spill, rapid containment is critical to prevent the spread of the amphoteric powder.

  • Step 1: Isolate and Evacuate. Immediately secure the spill area. Evacuate non-essential personnel and ensure the room's ventilation system is operating at maximum capacity[1].

  • Step 2: Dry Mechanical Collection. Crucial Causality: Do NOT use water as the primary cleaning agent. Adding water will dissolve the amphoteric compound, expanding the contamination zone. Instead, use spark-proof tools to gently sweep up the solid material[2][5]. Place the recovered solid into a sealable, chemically compatible hazardous waste bag.

  • Step 3: Secondary Wet Decontamination. Only after the bulk solid has been mechanically removed, decontaminate the surface by scrubbing with an alcohol-based solvent (e.g., isopropanol or ethanol)[1].

  • Step 4: Waste Consolidation. Combine all contaminated cleaning materials (wipes, absorbent pads) into the same hazardous waste container for terminal disposal.

Comprehensive Disposal & Waste Management Plan

Because 5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carboxylic acid contains a high mass-percentage of nitrogen, direct environmental release or standard landfill disposal is strictly prohibited. Microbial degradation of such synthetic nitrogenous organics is highly inefficient and can lead to toxic accumulation or aquatic eutrophication[3].

The only scientifically sound and legally compliant method of disposal is controlled chemical incineration .

WasteDisposal N1 1. Waste Generation 5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carboxylic acid N2 2. Segregation Isolate from strong oxidizers N1->N2 Solid/Solution N3 3. Satellite Accumulation Secondary Containment (<90 Days) N2->N3 Label & Seal N4 4. Licensed Hazmat Transport EPA/RCRA Manifested N3->N4 Transfer N5 5. High-Temperature Incineration Dissolved in combustible solvent N4->N5 Manifest N6 6. Afterburner & Wet Scrubber Neutralization of NOx emissions N5->N6 Exhaust Gases

Standardized disposal and thermal degradation workflow for nitrogenous organic compounds.

Step-by-Step Disposal Methodology:
  • Step 1: Solvent Dissolution. To facilitate complete thermal destruction, dissolve or mix the waste material with a highly combustible, non-halogenated solvent (such as ethanol, methanol, or acetone)[2][4].

  • Step 2: Segregation. Store the resulting solution in a clearly labeled, tightly closed container within a designated Satellite Accumulation Area. Ensure it is kept strictly isolated from strong oxidizing agents to prevent premature, uncontrolled exothermic reactions.

  • Step 3: Transport and Incineration. Contract a licensed professional waste disposal service. The waste must be transported under proper EPA/RCRA manifests to a facility capable of high-temperature chemical incineration.

  • Step 4: Emission Scrubbing (Critical). Ensure the receiving facility utilizes an incinerator equipped with an afterburner and a wet scrubber [2]. This is a non-negotiable requirement; the scrubber is necessary to capture and neutralize the toxic nitrogen oxides (NOx) generated during the combustion of the pyridine and pyrrolidine rings, preventing atmospheric pollution[3].

Regulatory & Transport Compliance

Under the U.S. Department of Transportation (DOT) and international equivalents (IATA), this specific compound in its pure, unmixed form is generally considered non-hazardous for transport. However, once designated as waste, or if mixed with combustible solvents for disposal, it falls under the jurisdiction of the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[6]. Generators must properly classify the waste (often as non-halogenated organic waste) and adhere to all federal, state, and local environmental regulations regarding accumulation times and manifest tracking[4].

References

  • SIGMA-ALDRICH MATERIAL SAFETY DATA SHEET - Pyridine-3-carboxylic acid Lewis University
  • Material Safety Data Sheet - Nicotinamide / 3-Pyridinecarboxylic acid Bio-World / bmsci.com
  • Safety Data Sheet - 5,6,7,8-Tetrahydroimidazo-[1,2-a]pyridine-3-carboxylic acid ChemScene
  • Nitrogenous Compounds in the Environment U.S. Environmental Protection Agency (EPA)
  • Hazardous Waste Lists and Characteristic Waste Northeastern University

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.